2-Chloro-2',4',6'-trimethoxychalcone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-21-13-10-16(22-2)18(17(11-13)23-3)15(20)9-8-12-6-4-5-7-14(12)19/h4-11H,1-3H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALXXUGYOUKCIH-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=CC=C2Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-2',4',6'-trimethoxychalcone: Synthesis, Anticancer Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-2',4',6'-trimethoxychalcone is a synthetically derived flavonoid analogue belonging to the chalcone family. Exhibiting significant potential in oncology, this molecule has demonstrated noteworthy anticancer properties in various preclinical studies. This technical guide provides a comprehensive overview of its synthesis, a compilation of its reported biological activities with a focus on its anticancer efficacy, and detailed experimental protocols for its synthesis and biological evaluation. Furthermore, this document elucidates the current understanding of its mechanism of action, including the induction of apoptosis and the activation of the Nrf2 signaling pathway. Visual diagrams are provided to illustrate key processes and pathways.
Chemical Profile
| Property | Value |
| IUPAC Name | (E)-1-(2,4,6-trimethoxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one |
| Synonyms | This compound |
| CAS Number | 76554-31-9[1] |
| Molecular Formula | C₁₈H₁₇ClO₄[1] |
| Molecular Weight | 332.8 g/mol [1] |
| Appearance | Pale yellow solid (typical) |
| Solubility | Soluble in organic solvents like DMSO, DMF, and ethanol |
Synthesis of this compound
The primary synthetic route for this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriate acetophenone and a benzaldehyde.[2][3][4]
Reaction Scheme
Detailed Experimental Protocol
This protocol is adapted from established methodologies for chalcone synthesis.[1][5]
Materials:
-
2-Chloroacetophenone
-
2,4,6-Trimethoxybenzaldehyde[1]
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2,4,6-trimethoxybenzaldehyde in a minimal amount of methanol (or ethanol).
-
Addition of Acetophenone: To the stirred solution, add 1 equivalent of 2-chloroacetophenone.
-
Base Catalysis: Slowly add a 40-50% aqueous solution of NaOH or KOH dropwise to the mixture. The reaction is typically exothermic. Maintain the temperature with an ice bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is neutral.
-
Precipitation and Filtration: The solid product will precipitate out of the solution. Collect the crude product by vacuum filtration and wash thoroughly with cold distilled water to remove any inorganic impurities.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Anticancer Activity
This compound and its analogues have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The presence of the chloro and methoxy groups is believed to contribute to its enhanced biological activity.[6]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values reported for this compound and structurally similar chalcones against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound Analogue | MCF-7 | Breast Cancer | 9.5 | [7] |
| This compound Analogue | HEP2 | Laryngeal Cancer | 12 | [7] |
| Nitro and Trifluoromethyl Chalcone Analogues | MCF-7 | Breast Cancer | 14.75 and 13.75 (µg/mL) | [8] |
| Chalcone-Thienopyrimidine Derivative | MCF-7 | Breast Cancer | Potent activity | [9] |
| Naphthalene-Chalcone Derivative | MCF-7 | Breast Cancer | 222.72 (µg/mL) | [10] |
Mechanism of Action
The anticancer effects of this compound are attributed to its ability to induce programmed cell death (apoptosis) and to activate cellular defense mechanisms against oxidative stress.
Induction of Apoptosis
Apoptosis is a key mechanism by which this chalcone derivative exerts its cytotoxic effects. This process involves a cascade of molecular events leading to cell dismantling and death.
References
- 1. This compound | 76554-31-9 | Benchchem [benchchem.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Morphological analysis of MCF-7 cells treated with chalcone derivatives [frontiersin.org]
- 9. Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajgreenchem.com [ajgreenchem.com]
Physical and chemical properties of 2-Chloro-2',4',6'-trimethoxychalcone
An In-depth Technical Guide to 2-Chloro-2',4',6'-trimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic derivative of chalcone, a class of open-chain flavonoids widely found in plants. Chalcones serve as precursors for flavonoid biosynthesis and are recognized for their diverse pharmacological properties. This specific derivative is characterized by a chloro substituent at the 2-position of one aromatic ring and three methoxy groups at the 2', 4', and 6' positions of the other ring. The presence of the electron-withdrawing chloro group may influence the compound's reactivity and biological activity compared to its hydroxylated counterparts[1]. This document provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and biological activities, intended for professionals in chemical and pharmaceutical research.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These identifiers and descriptors are crucial for substance registration, database searching, and computational modeling.
| Property | Value | Reference(s) |
| IUPAC Name | (E)-3-(2-chlorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | [1] |
| CAS Number | 76554-31-9 | [1][2] |
| Molecular Formula | C₁₈H₁₇ClO₄ | [1] |
| Molecular Weight | 332.8 g/mol | [1] |
| InChI Key | VALXXUGYOUKCIH-CMDGGOBGSA-N | [1] |
| Canonical SMILES | COC1=CC(OC)=C(C(=O)C=CC2=CC=CC=C2Cl)C(OC)=C1 | - |
| Physical Form | Solid |
Synthesis and Characterization
The primary method for synthesizing this chalcone is the Claisen-Schmidt condensation, a well-established reaction in organic chemistry.
Synthesis Protocol: Claisen-Schmidt Condensation
This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde derivative. For this compound, the reactants are 2,4,6-trimethoxyacetophenone and 2-chlorobenzaldehyde.
Experimental Protocol:
-
Reactant Preparation: Dissolve 2,4,6-trimethoxyacetophenone (10 mmol) and 2-chlorobenzaldehyde (10 mmol) in methanol (20 mL) in a round-bottom flask.
-
Catalyst Addition: While stirring the mixture at room temperature, slowly add an aqueous solution of sodium hydroxide (40% w/v, 3 mL) dropwise.
-
Reaction: Continue stirring the reaction mixture overnight. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, a precipitate will form. Isolate the solid product by vacuum filtration.
-
Purification: Wash the isolated precipitate thoroughly with distilled water and then with cold methanol to remove unreacted starting materials and excess catalyst.
-
Drying: Dry the purified product to obtain the final chalcone derivative. For higher purity, recrystallization from ethanol is often employed[3].
A variation of this method involves using aluminum chloride (AlCl₃) as a catalyst at elevated temperatures (60–80°C) in a polar aprotic solvent like DMF[1]. Microwave-assisted synthesis has also been shown to significantly reduce reaction times[1].
Analytical Characterization
Post-synthesis, the compound's identity and purity are confirmed using standard analytical techniques.
| Technique | Parameter Analyzed | Typical Results | Reference(s) |
| HPLC | Purity | ≥98% | [1] |
| ¹H/¹³C NMR | Structural Confirmation | δ 8.2 (H, vinyl), δ 160–180 (C=O) | [1] |
| MS (ESI) | Molecular Ion | m/z 333.1 [M+H]⁺ | [1] |
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by its α,β-unsaturated carbonyl system and the chloro-substituted aromatic ring.
-
Oxidation: The double bond can be oxidized to form the corresponding epoxide using common oxidizing agents like hydrogen peroxide[1].
-
Reduction: The α,β-unsaturated carbonyl system can be reduced to a saturated carbonyl compound[1].
-
Substitution: The chloro group on the aromatic ring can be substituted by other nucleophiles, such as amines or thiols, under specific reaction conditions[1].
Biological Activities and Potential Mechanisms of Action
Chalcone derivatives are of significant interest in drug discovery due to their wide range of biological activities[4]. Research suggests that this compound and related structures possess antimicrobial and cytotoxic properties.
| Activity Type | Target Organism/Cell Line | Quantitative Data (IC₅₀ / MIC) | Reference(s) |
| Antimicrobial | E. coli, S. aureus | MIC: 10 to 30 µg/mL | [1] |
| Anticancer | HeLa, MCF-7 (related compounds) | IC₅₀: 3.2 to 3.8 µM (for a bromo-pyridyl analog) | [5][6] |
| Anticancer | Cancer Cell Lines (general) | IC₅₀: ~15–20 μM (for 2'-Hydroxy-3',4',6'-trimethoxychalcone) | [1] |
Mechanism of Action
While the exact mechanism for this specific chalcone is not fully elucidated, it is believed to involve multiple pathways. The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, interacting with biological nucleophiles like cysteine residues in enzymes and modulating their function[1]. Studies on similar chalcones suggest that their anticancer effects may arise from the induction of apoptosis, often through the generation of reactive oxygen species (ROS)[7]. This oxidative stress can trigger mitochondrial dysfunction and activate downstream apoptotic pathways[8].
Cytotoxicity Evaluation Protocol (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
Experimental Protocol:
-
Cell Seeding: Seed tumor cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 50 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically ~570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). A similar protocol is used for LLC-MK2 host cells to assess toxicity[8].
Conclusion
This compound is a synthetic chalcone with defined physicochemical properties and established synthesis routes. Its chemical structure, featuring an electrophilic α,β-unsaturated carbonyl system and a chloro-substituted ring, imparts notable chemical reactivity and a promising profile of biological activities, including antimicrobial and cytotoxic effects. Further investigation into its specific molecular targets and mechanisms of action is warranted to fully explore its potential in drug development. This guide provides foundational data and protocols to support such research endeavors.
References
- 1. This compound | 76554-31-9 | Benchchem [benchchem.com]
- 2. This compound | 76554-31-9 [amp.chemicalbook.com]
- 3. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Chloride substitution on 2-hydroxy-3,4,6-trimethoxyphenylchalcones improves in vitro selectivity on Trypanosoma cruzi strain Y - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of 2-Chloro-2',4',6'-trimethoxychalcone: A Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and biological significance of 2-Chloro-2',4',6'-trimethoxychalcone. This synthetic chalcone derivative, with the chemical formula C₁₈H₁₇ClO₄ and a molecular weight of 332.8 g/mol , has garnered interest for its potential therapeutic applications, including anticancer and antimicrobial activities.[1] This document outlines the key spectroscopic data for its characterization, detailed experimental protocols for its synthesis, and insights into its potential mechanism of action.
Spectroscopic Data for Characterization
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.2 | d | H-β (vinyl) |
| ~7.8 | d | H-α (vinyl) |
| ~7.6-7.2 | m | Aromatic Protons (chlorophenyl ring) |
| ~6.2 | s | Aromatic Protons (trimethoxyphenyl ring) |
| ~3.8-4.0 | s | -OCH₃ Protons |
Note: The vinyl protons (H-α and H-β) are expected to appear as doublets with a coupling constant characteristic of a trans configuration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~190 | C=O (carbonyl) |
| ~160-165 | C-O (methoxy-substituted aromatic carbons) |
| ~145 | C-β (vinyl) |
| ~120-140 | Aromatic and C-α (vinyl) carbons |
| ~90 | C-H (trimethoxyphenyl ring) |
| ~55-56 | -OCH₃ carbons |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~1650-1670 | C=O stretching (α,β-unsaturated ketone) |
| ~1580-1600 | C=C stretching (aromatic and vinyl) |
| ~1100-1300 | C-O stretching (methoxy groups) |
| ~750-800 | C-Cl stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| ~332/334 | [M]⁺/ [M+2]⁺ molecular ion peaks (due to ³⁵Cl/³⁷Cl isotopes) |
| ~333/335 | [M+H]⁺/ [M+H+2]⁺ adducts in ESI-MS |
Experimental Protocols
The primary synthetic route for this compound is the Claisen-Schmidt condensation.[1]
Synthesis of this compound
This procedure involves the base-catalyzed condensation of 2-chloroacetophenone with 2,4,6-trimethoxybenzaldehyde.[1]
-
Reactants:
-
2-chloroacetophenone
-
2,4,6-trimethoxybenzaldehyde
-
-
Catalyst: A strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Solvent: A polar protic solvent like ethanol or methanol.
Step-by-Step Procedure:
-
Dissolve equimolar amounts of 2-chloroacetophenone and 2,4,6-trimethoxybenzaldehyde in the chosen alcohol solvent in a round-bottom flask.
-
Slowly add a concentrated aqueous or alcoholic solution of the base catalyst to the mixture while stirring at room temperature.
-
Continue stirring the reaction mixture for several hours until a precipitate forms. The reaction progress can be monitored by thin-layer chromatography.
-
Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to neutralize the excess base and precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.
References
Substituted Chalcones: A Technical Guide to Their Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of naturally occurring compounds that form a central scaffold in a variety of flavonoids and isoflavonoids.[1][2][3] These molecules, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are abundant in edible plants, fruits, and vegetables.[4][5] The simple, yet versatile, chemical structure of chalcones allows for straightforward synthesis, typically via the Claisen-Schmidt condensation, and facile structural modifications.[6][7][8] This chemical tractability, combined with a broad spectrum of pharmacological properties, has positioned substituted chalcones as highly privileged scaffolds in medicinal chemistry and drug discovery.[4][5][9]
Their biological activities are extensive, encompassing anticancer, anti-inflammatory, antimicrobial, antioxidant, and potent enzyme-inhibiting properties.[5][9][10] The reactive α,β-unsaturated carbonyl moiety is a key feature, acting as a Michael acceptor that can covalently interact with nucleophilic residues (like cysteine) in target proteins.[5][10] This guide provides an in-depth overview of the major biological activities of substituted chalcones, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support further research and development.
Synthesis of Substituted Chalcones
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted aromatic aldehyde.[8][11]
Anticancer Activity
Substituted chalcones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines, including multidrug-resistant strains.[2][12] Their mechanisms of action are multifactorial, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[3][11][12]
Mechanisms of Anticancer Action
Chalcones can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. They have been shown to up-regulate the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2, leading to a loss of mitochondrial membrane potential and the release of cytochrome c.[12] This activates a cascade of caspases (e.g., caspase-9 and caspase-3), culminating in programmed cell death.[13][14] Furthermore, many chalcone derivatives effectively arrest the cell cycle at the G2/M phase, often by inhibiting tubulin polymerization, which disrupts microtubule dynamics essential for mitosis.[11][12]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of chalcones is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.
| Compound ID / Description | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 13e (amino chalcone) | MGC-803 (Gastric) | 1.52 | [13] |
| HCT-116 (Colon) | 1.83 | [13] | |
| MCF-7 (Breast) | 2.54 | [13] | |
| Compound 8e (benzenesulfonamide) | HCT116 (Colon) | 0.597 | [15] |
| MCF7 (Breast) | 0.886 | [15] | |
| 143B (Osteosarcoma) | 0.791 | [15] | |
| Compound 12k (novel chalcone) | Various lines | 3.75 - 8.42 | [12] |
| Chalcone with 4-methoxy | MCF-7 (Breast) | 3.44 | [16] |
| HepG2 (Liver) | 4.64 | [16] | |
| Polymethoxylated chalcone | MCF-7 (Breast) | 1.33 | [16] |
Antimicrobial Activity
Chalcone derivatives possess a wide spectrum of antimicrobial properties, with demonstrated activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][9][10] Their efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) makes them particularly interesting.[17] Some chalcones also exhibit synergistic effects when combined with conventional antibiotics.[17][18]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Description | Microorganism | MIC (µg/mL) | Reference |
| 1,3-Bis-(2-hydroxy-phenyl)-propenone | MRSA (clinical isolates) | 25-50 | [17] |
| 3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone | MRSA (clinical isolates) | 50-100 | [17] |
| 3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone | MRSA (clinical isolates) | 100-200 | [17] |
| Chalcone 1 | Staphylococcus aureus | 22.3 | [19] |
| Bacillus subtilis | 20.6 | [19] | |
| Isoxazole-based chalcones | Staphylococcus aureus | 12.5 - >100 | [20] |
| Pseudomonas aeruginosa | 25 - >100 | [20] | |
| Aspergillus niger | 12.5 - >100 | [20] |
Anti-inflammatory Activity
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Chalcones exert potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[21][22]
Mechanism of Anti-inflammatory Action
A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[21][23][24] In stimulated inflammatory cells (e.g., macrophages), chalcones can prevent the translocation of NF-κB into the nucleus, thereby suppressing the transcription of genes encoding pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and cytokines such as TNF-α, IL-1β, and IL-6.[23][24] Some chalcones also modulate the c-Jun N-terminal kinase (JNK) pathway, which is part of the mitogen-activated protein kinase (MAPK) family.[21][23]
Quantitative Data: Inhibition of Inflammatory Mediators
| Compound ID / Description | Assay | IC₅₀ (µM) | Reference |
| Compound 2f (Methoxylated phenyl) | NO Production Inhibition | 11.2 | [6] |
Antioxidant Activity
Chalcones are effective antioxidants due to their chemical structure, which features a delocalized π-electron system and often phenolic hydroxyl groups that can donate a hydrogen atom to scavenge free radicals.[4][21] They can neutralize reactive oxygen species (ROS) and inhibit lipid peroxidation.[21][25]
Quantitative Data: Radical Scavenging Activity
The antioxidant capacity is often measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound ID | Assay Method | IC₅₀ (µM) | Standard (IC₅₀ µM) | Reference |
| JVF3 | DPPH | 61.4 | Ascorbic Acid (54.08) | [26] |
| JVC3 | ABTS | 53.76 | Ascorbic Acid (91.21) | [26] |
| JVC4 | ABTS | 50.34 | Ascorbic Acid (91.21) | [26] |
| JVC2 | Lipid Peroxidation | 33.64 | Quercetin (320.36) | [26] |
Enzyme Inhibition
The chalcone scaffold is a versatile template for designing potent enzyme inhibitors targeting a range of enzymes implicated in various diseases.
Quantitative Data: Enzyme Inhibitory Activity
| Target Enzyme | Compound Description | Inhibition Value (Ki or IC₅₀) | Reference |
| Acetylcholinesterase (AChE) | Basic chalcones (C1-C5) | IC₅₀ = 22 - 37.6 µM | [27] |
| Butyrylcholinesterase (BChE) | Halogenated chalcones | Ki = 3.35 - 26.70 nM | |
| Carbonic Anhydrase I (hCA I) | Halogenated chalcones | Ki = 29.41 - 57.63 nM | [28] |
| Carbonic Anhydrase II (hCA II) | Halogenated chalcones | Ki = 24.00 - 54.74 nM | [28] |
| β-Lactamase | Most active chalcone | K'm = 406.7 µM | [29] |
Experimental Protocols
Detailed and standardized protocols are critical for the evaluation and comparison of substituted chalcones.
General Experimental Workflow
The evaluation of a novel chalcone series typically follows a multi-stage process, beginning with synthesis and progressing through in vitro screening to more complex in vivo assessments.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)[14]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding : Plate human cancer cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Treat the cells with various concentrations of the substituted chalcone derivatives (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition : Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Crystal Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution for MIC)[18][31]
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Compound Preparation : Prepare serial two-fold dilutions of the chalcone compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., bacteria adjusted to 0.5 McFarland standard, then diluted to ~5 x 10⁵ CFU/mL).
-
Inoculation : Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism, no compound) and a negative control (broth only).
-
Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination : The MIC is visually determined as the lowest concentration of the chalcone that completely inhibits the visible growth of the microorganism.
Protocol 3: Antioxidant Capacity (DPPH Radical Scavenging Assay)[26][32][33]
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Solution Preparation : Prepare a stock solution of DPPH in a suitable solvent like methanol (e.g., 100 µM). Prepare various concentrations of the test chalcone.
-
Reaction : Mix the chalcone solutions with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation : Incubate the mixture in the dark at room temperature for a defined period (e.g., 20-30 minutes).
-
Absorbance Measurement : Measure the decrease in absorbance at the characteristic wavelength of DPPH (around 517 nm). A blank containing only the solvent and DPPH is also measured.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration. Ascorbic acid is often used as a standard for comparison.[26][30]
Conclusion and Future Perspectives
Substituted chalcones represent a remarkably versatile and promising class of compounds for drug development. Their straightforward synthesis and broad spectrum of potent biological activities make them attractive candidates for addressing a range of therapeutic needs, from oncology to infectious and inflammatory diseases. The structure-activity relationship (QSAR) studies consistently show that the biological effects of chalcones can be finely tuned by altering the substitution patterns on their two aromatic rings.[31][32][33] Future research should focus on optimizing lead compounds to enhance potency and selectivity, while minimizing toxicity. The development of chalcone hybrids, which combine the chalcone scaffold with other known pharmacophores, is a promising strategy to overcome drug resistance and improve therapeutic outcomes.[2][13] As our understanding of their molecular targets and mechanisms of action deepens, substituted chalcones will undoubtedly continue to be a major focus of medicinal chemistry research.
References
- 1. Recent Progresses in Chalcone Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Chalcones with Anticancer Activities [mdpi.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anti-tumor activity of piperonal substituted chalcone - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 12. Synthesis and biological evaluation of novel chalcone derivatives as a new class of microtubule destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative Structure-Cytotoxicity Relationship of Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of novel synthetic chalcone derivatives as anti-tumor agents targeting Cat L and Cat K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. researchgate.net [researchgate.net]
- 21. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of the Anti-Inflammatory Effect of Chalcone and Chalcone Analogues in a Zebrafish Model [mdpi.com]
- 23. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anticancer and antioxidant activity of synthetic chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ijcea.org [ijcea.org]
- 27. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Kinetic and theoretical study of the chalcones as inhibitors of beta-lactamase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Bot Verification [rasayanjournal.co.in]
- 31. pubs.acs.org [pubs.acs.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. QSAR of Chalcones Utilizing Theoretical Molecular Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Methoxy Groups in the Bioactivity of Chalcones: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are pivotal precursors in flavonoid biosynthesis and represent a class of compounds with a vast spectrum of biological activities. Their structural simplicity and amenability to chemical modification make them prime candidates for drug discovery and development. A key determinant of their biological efficacy is the substitution pattern on their two aromatic rings, with the methoxy group (-OCH₃) playing a particularly significant role. This technical guide provides an in-depth analysis of how the number and position of methoxy groups influence the anticancer, antimicrobial, and anti-inflammatory properties of chalcones. We will explore the structure-activity relationships, present quantitative data from key studies, detail relevant experimental protocols, and visualize the molecular signaling pathways modulated by these compounds.
Introduction to Chalcones
Chalcones are naturally occurring and synthetic compounds featuring two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1][2] This extended conjugate system is crucial for their interaction with various biological targets, including enzymes and DNA.[1] The inherent reactivity and versatile structure of chalcones have led to the discovery of numerous derivatives with a wide array of pharmacological properties, such as antitumor, anti-inflammatory, antimicrobial, antioxidant, and antiviral activities.[1][3] The ease of synthesis, most commonly via the Claisen-Schmidt condensation, allows for the systematic modification of the aromatic rings to optimize potency and selectivity, making them a cornerstone scaffold in medicinal chemistry.[4]
The Influence of Methoxy Groups on Anticancer Activity
The presence of methoxy groups on the chalcone scaffold is frequently associated with enhanced anticancer properties.[1][5] The number and position of these electron-donating groups can profoundly impact cytotoxicity, the ability to overcome multidrug resistance, and the specific molecular pathways targeted.
Structure-Activity Relationship (SAR)
The anticancer efficacy of methoxylated chalcones is highly dependent on their substitution pattern. Studies have shown that compounds featuring two or three methoxy groups often exhibit potent inhibitory effects against ATP-binding cassette (ABC) transporters like ABCG2, which are implicated in multidrug resistance.[1] Furthermore, methoxy groups are known to increase the activity of chalcones that target tubulin polymerization, a key mechanism for disrupting cell division in cancer cells.[1] The strategic placement of methoxy groups can fine-tune the molecule's electronic and steric properties, enhancing its binding affinity to biological targets and thereby increasing its cytotoxic potential.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative methoxy-substituted chalcones against various human cancer cell lines.
| Compound Name/Identifier | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 3c | 3,4,5-trimethoxy on Ring B; 2-naphthyl on Ring A | HeLa (Cervical) | 0.019 | [6] |
| HCT15 (Colon) | 0.020 | [6] | ||
| A549 (Lung) | 0.022 | [6] | ||
| Compound 3e | 3,5-dimethoxy on Ring B; 2-naphthyl on Ring A | HeLa, HCT15, A549 | "better IC50 values" | [6] |
| 2'-hydroxy-2,5-dimethoxychalcone | 2'-hydroxy on Ring A; 2,5-dimethoxy on Ring B | Canine Lymphoma/Leukemia | 9.76 - 40.83 | [7] |
| 2'-hydroxy-4',6'-dimethoxychalcone | 2'-hydroxy, 4',6'-dimethoxy on Ring A | Canine Lymphoma/Leukemia | 9.18 - 46.11 | [7] |
| Chalcone 12 | Prenyl on Ring A; Methoxy/Hydroxyl on Ring B | MCF-7 (Breast) | 4.19 | [8][9] |
| ZR-75-1 (Breast) | 9.40 | [8][9] | ||
| MDA-MB-231 (Breast) | 6.12 | [8][9] | ||
| Chalcone 13 | Prenyl on Ring A; Methoxy/Hydroxyl on Ring B | MCF-7 (Breast) | 3.30 | [8][9] |
| ZR-75-1 (Breast) | 8.75 | [8][9] | ||
| Compound 7f | Trimethoxyphenyl & Benzimidazolium Salt | SMMC-7721 (Liver) | Induces G1 arrest | [10] |
Signaling Pathways in Cancer
Methoxy-substituted chalcones exert their anticancer effects by modulating a variety of critical signaling pathways involved in cell proliferation, survival, and apoptosis.
-
PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth and survival. Natural chalcones like Isoliquiritigenin (ISL) have been shown to induce apoptosis by downregulating the activity of the PI3K/Akt/mTOR pathway in non-small cell lung cancer cells.[3] This leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3]
-
STAT and NF-κB Pathways: These pathways are crucial for inflammation-driven tumorigenesis, cell survival, and proliferation. Chalcones have been demonstrated to inhibit the activation of both STAT (Signal Transducer and Activator of Transcription) and NF-κB (Nuclear Factor-kappa B) signaling, thereby suppressing cancer cell growth and survival and potentially sensitizing them to conventional therapies.[11]
The Role of Methoxy Groups in Antimicrobial Activity
The antimicrobial properties of chalcones can also be significantly modulated by methoxy substitutions. The position and number of these groups influence the compound's spectrum of activity against bacteria and fungi.
SAR in Antimicrobial Effects
The relationship between methoxy group placement and antimicrobial activity is complex. For instance, studies indicate that chalcones with methoxy groups on ring A (derived from the acetophenone precursor) are generally more potent as antifungal, antibacterial, and antiproliferative agents.[12] However, in some contexts, the addition of methoxy groups to ring A has been shown to decrease activity against specific bacterial species like M. luteus and B. subtilis.[2] This highlights the nuanced role of methoxylation, where effects are dependent on the specific microbial target and the overall substitution pattern of the chalcone. An interesting finding is that for antimalarial activity against Plasmodium falciparum, electron-releasing methoxy groups on ring A combined with electron-withdrawing groups on ring B enhance potency.[13]
Quantitative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values for several methoxy chalcones against various microbial pathogens.
| Compound Name/Identifier | Substitution Pattern | Microbial Species | MIC (µg/mL) | Reference |
| 3',4',5'-Trimethoxychalcone (12) | 3',4',5'-trimethoxy on Ring A | Candida krusei | 3.9 | [12] |
| 3'-Methoxychalcone (6) | 3'-methoxy on Ring A | Pseudomonas aeruginosa | 7.8 | [12] |
| Unmodified Chalcone (CH0) | Unsubstituted | Colletotrichum gloeosporioides | 9.8 (47.3 µM) | [14] |
| Compound 4 | (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | E. coli, S. aureus, C. albicans | Strongest activity in series | [15] |
The Role of Methoxy Groups in Anti-inflammatory Activity
Chalcones are potent anti-inflammatory agents, and the incorporation of methoxy groups often enhances this activity. They act by suppressing the production of key pro-inflammatory mediators and modulating inflammatory signaling cascades.
SAR in Anti-inflammatory Effects
Structure-activity relationship studies have consistently shown that electron-donating groups, such as hydroxyl and methoxy substituents, on both aromatic rings contribute to strong anti-inflammatory properties.[16][17] Symmetrical substitution patterns, such as having dimethoxy groups on both rings, have also been linked to improved anti-inflammatory action.[18] These substitutions appear to enhance the molecule's ability to interfere with key inflammatory pathways.
Quantitative Anti-inflammatory Data
The table below highlights the inhibitory activity of methoxy chalcones on the production of inflammatory mediators.
| Compound Name/Identifier | Substitution Pattern | Assay | IC₅₀ (µM) | Reference |
| Compound 2f | Methoxyphenyl-based | Nitric Oxide (NO) inhibition in LPS-induced RAW264.7 cells | 11.2 | [19] |
| Compound 8 | 2',4-dihydroxy-6'-methoxy | TPA-induced PGE₂ production | Potent inhibition | [20] |
| Compound 9 | 2'-hydroxy-4'-methoxy | TPA-induced PGE₂ production | Potent inhibition | [20] |
| Chalcone 75 | Hydroxy on Ring B; Dimethoxy on Ring A | NO production in LPS-induced RAW 264.7 cells | 4.9 | [18] |
Signaling Pathways in Inflammation
Methoxy chalcones mitigate inflammation primarily by inhibiting the NF-κB signaling pathway. This pathway is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory genes like iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), and various cytokines (TNF-α, IL-6).[20][21] Chalcones can block the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[16] This action keeps NF-κB sequestered in the cytoplasm, preventing it from initiating the transcription of inflammatory genes in the nucleus.
Experimental Protocols
This section provides generalized methodologies for the synthesis and biological evaluation of methoxy chalcones, based on commonly cited experimental procedures.
Synthesis: Claisen-Schmidt Condensation
This is the most prevalent method for synthesizing chalcones, involving a base-catalyzed aldol condensation between a substituted acetophenone and a substituted benzaldehyde.
Protocol:
-
Reactant Preparation: Dissolve an equimolar amount of a methoxy-substituted acetophenone and an appropriately substituted benzaldehyde in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH) to the solution.
-
Reaction: Stir the mixture at room temperature for a period ranging from a few hours to 24 hours.[22] The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude chalcone product.[22]
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from an appropriate solvent like ethanol to obtain the pure methoxy chalcone.[23]
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and incubate for 24 hours to allow attachment.[24][25]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized methoxy chalcones (typically in a DMSO vehicle) and incubate for a specified period (e.g., 48 or 72 hours).[26]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[27]
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
This assay measures the ability of a compound to inhibit the production of NO in macrophages stimulated by lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate.[25]
-
Pre-treatment: Pre-treat the cells with various concentrations of the methoxy chalcones for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.[17][28]
-
Incubation: Incubate the plate for 18-24 hours.
-
Griess Reagent: Collect the cell supernatant and mix it with an equal volume of Griess reagent.
-
Measurement: After a short incubation period, measure the absorbance at ~540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.
-
Analysis: Construct a standard curve using sodium nitrite to quantify the nitrite concentration. Calculate the percentage of NO inhibition compared to LPS-stimulated controls and determine the IC₅₀ value.[18]
In Vitro Antimicrobial Assay: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the methoxy chalcone in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi) corresponding to a specific cell density (e.g., 10⁵ CFU/mL).[27]
-
Inoculation: Add the microbial inoculum to each well of the plate. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The strategic incorporation of methoxy groups is a powerful tool for modulating the biological activity of the chalcone scaffold. Evidence strongly indicates that the number and position of these substituents are critical determinants of anticancer, antimicrobial, and anti-inflammatory efficacy. Methoxy-rich chalcones often exhibit enhanced cytotoxicity against cancer cells, potent inhibition of inflammatory pathways like NF-κB, and targeted activity against microbial pathogens. The relative ease of their synthesis via methods like the Claisen-Schmidt condensation further solidifies their position as a privileged structure in medicinal chemistry. Future research should continue to focus on synthesizing novel methoxy chalcone analogues and conducting comprehensive in vivo studies to validate the promising in vitro results, paving the way for the development of new and effective therapeutic agents.
References
- 1. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones [mdpi.com]
- 4. Chalcones: Promising therapeutic agents targeting key players and signaling pathways regulating the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01280E [pubs.rsc.org]
- 6. Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reinvestigation of structure-activity relationship of methoxylated chalcones as antimalarials: synthesis and evaluation of 2,4,5-trimethoxy substituted patterns as lead candidates derived from abundantly available natural β-asarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Enhancing the anti-inflammatory activity of chalcones by tuning the Michael acceptor site - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Design, synthesis, and biological evaluation of chalcones for anticancer properties targeting glycogen synthase kinase 3 beta - ProQuest [proquest.com]
- 23. green-synthesis-characterization-and-antibacterial-activity-of-methoxy-chalcones - Ask this paper | Bohrium [bohrium.com]
- 24. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chalcone-methoxy-derivatives-exhibit-antiproliferative-and-proapoptotic-activity-on-canine-lymphoma-and-leukemia-cells - Ask this paper | Bohrium [bohrium.com]
- 27. derpharmachemica.com [derpharmachemica.com]
- 28. Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-2',4',6'-trimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Chloro-2',4',6'-trimethoxychalcone, a synthetic chalcone derivative with potential applications in medicinal chemistry and materials science. Chalcones are a class of organic compounds that serve as precursors for flavonoids and have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The chloro and methoxy substitutions on the chalcone scaffold can significantly influence its biological efficacy and physical properties.[1][3]
The synthesis is achieved through a Claisen-Schmidt condensation, a reliable and widely used method for preparing chalcones.[1][4][5] This reaction involves the base-catalyzed condensation of an appropriate acetophenone with an aromatic aldehyde.[4]
Chemical Reaction
The synthesis of this compound involves the reaction of 2-chloroacetophenone and 2,4,6-trimethoxybenzaldehyde in the presence of a strong base, such as sodium hydroxide.
Figure 1: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₇ClO₄ | [1] |
| Molecular Weight | 332.78 g/mol | Calculated |
| Typical Yield | >75% | [1] |
| Purity (HPLC) | ≥98% | [1] |
| Appearance | Yellow solid | General observation for chalcones |
| ¹H NMR | δ 8.2 (d, 1H, vinyl), other peaks | [1] (Typical chemical shifts for the vinyl protons of the chalcone core) |
| ¹³C NMR | δ 160–180 (C=O) | [1] (Typical chemical shift for the carbonyl carbon) |
| Mass Spectrometry (ESI) | m/z 333.1 [M+H]⁺ | [1] |
Experimental Protocol
This protocol details the materials and step-by-step procedure for the synthesis of this compound via Claisen-Schmidt condensation.
Materials and Reagents
-
2-Chloroacetophenone (1 equivalent)
-
2,4,6-Trimethoxybenzaldehyde (1 equivalent)
-
Sodium Hydroxide (NaOH)
-
Methanol (Reagent grade)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of 2-chloroacetophenone in 50 mL of methanol. In a separate beaker, dissolve 10 mmol of 2,4,6-trimethoxybenzaldehyde in 30 mL of methanol.
-
Reaction Setup: Place the round-bottom flask containing the 2-chloroacetophenone solution on a magnetic stirrer and begin stirring at room temperature.
-
Base Addition: Prepare a 40% (w/v) aqueous solution of sodium hydroxide. Slowly add the NaOH solution dropwise to the stirring solution of 2-chloroacetophenone and 2,4,6-trimethoxybenzaldehyde. The addition of a strong base deprotonates the acetophenone, forming an enolate that then attacks the aldehyde.[1]
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically stirred overnight to ensure completion.[6]
-
Product Precipitation: After the reaction is complete, pour the reaction mixture into a beaker containing 200 mL of cold deionized water and ice. Acidify the mixture with dilute HCl until it is neutral to slightly acidic. A yellow precipitate of this compound should form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining salts and impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or heptane, to obtain the purified this compound.[1]
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Hypothetical Application)
While the primary focus of this document is the synthesis protocol, it is noteworthy that chalcones are investigated for their ability to modulate cellular signaling pathways. For instance, some chalcones have been shown to induce apoptosis in cancer cells by affecting pathways such as the Nrf2 pathway.[1] The diagram below represents a simplified, hypothetical signaling pathway that could be investigated for the synthesized chalcone.
Caption: Hypothetical signaling pathway for chalcone activity.
References
- 1. This compound | 76554-31-9 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Purifying Synthetic 2-Chloro-2',4',6'-trimethoxychalcone: A Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the purification of synthetic 2-Chloro-2',4',6'-trimethoxychalcone, a chalcone derivative of interest in pharmaceutical research and drug development. The following methods—recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC)—are outlined to guide researchers, scientists, and drug development professionals in obtaining this compound at high purity.
Introduction
This compound is a synthetic chalcone derivative with potential applications in various research fields. The purity of this compound is critical for accurate biological and pharmacological studies. This document details three common and effective purification techniques, offering step-by-step protocols and expected outcomes to ensure the isolation of a high-purity product.
Data Summary
The choice of purification method will depend on the initial purity of the crude product, the desired final purity, and the scale of the purification. The following table summarizes the typical performance of each method for the purification of this compound.
| Purification Method | Typical Solvents/Mobile Phase | Expected Purity | Typical Yield | Key Considerations |
| Recrystallization | Heptane or Ethanol/Water | >98%[1] | High | Simple, cost-effective for large quantities. |
| Column Chromatography | Hexane/Ethyl Acetate or Dichloromethane/Hexane | High (>95%) | Good to High | Effective for removing closely related impurities. |
| Preparative HPLC | Acetonitrile/Water (with optional modifier) | Very High (>99%) | Lower (analytical scale) | High resolution, suitable for achieving the highest purity. |
Experimental Protocols
Recrystallization
Recrystallization is a robust and scalable method for purifying crystalline solids. For this compound, both single solvent and mixed solvent systems can be effective.
Protocol 1: Recrystallization from Heptane
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of heptane and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. For enhanced crystal formation, the flask can be subsequently placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold heptane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. A purity of >98% can be achieved with this method.[1]
Protocol 2: Recrystallization from Ethanol/Water
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still warm, add water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Column Chromatography
Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase.
Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column, allowing the silica gel to pack uniformly without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A typical starting mobile phase for chalcones is a non-polar mixture, such as 9:1 hexane:ethyl acetate. The polarity of the mobile phase can be gradually increased (e.g., to 8:2 or 7:3 hexane:ethyl acetate) to elute the compound of interest.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique capable of yielding very high purity products.
Protocol:
-
System Preparation: Use a C18 reversed-phase column. The mobile phase typically consists of a mixture of acetonitrile (Solvent B) and water (Solvent A), often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape.
-
Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase or a suitable solvent like methanol or acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Development (Analytical Scale): Develop a suitable gradient method on an analytical scale first. A good starting point is a linear gradient from 5% to 100% acetonitrile over 20-30 minutes.
-
Preparative Run: Scale up the optimized analytical method to a preparative scale. Inject the sample and run the gradient program.
-
Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.
-
Solvent Removal: Remove the mobile phase from the collected fraction, typically by lyophilization or rotary evaporation, to obtain the highly purified product.
Conclusion
The purification of synthetic this compound can be effectively achieved using recrystallization, column chromatography, or preparative HPLC. The choice of method should be guided by the initial sample purity, the required final purity, and the quantity of material to be purified. For large quantities and moderate to high initial purity, recrystallization is a practical and efficient choice. Column chromatography offers greater resolving power for more complex mixtures. For achieving the highest possible purity, particularly for analytical standards or sensitive biological assays, preparative HPLC is the recommended method.
References
Application Notes and Protocols: 2-Chloro-2',4',6'-trimethoxychalcone in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-2',4',6'-trimethoxychalcone, a synthetic chalcone derivative, in cancer cell line research. This document includes summaries of its anticancer activities, proposed mechanisms of action, and detailed protocols for key experimental procedures.
Introduction
This compound is a member of the chalcone family, which are precursors to flavonoids and are known for their diverse biological activities.[1][2] This particular synthetic derivative is characterized by a chloro group at the 2-position of one aromatic ring and three methoxy groups at the 2', 4', and 6' positions of the other ring.[3] The presence of the electron-withdrawing chloro group may enhance its reactivity and binding affinity to biological targets.[3] Chalcones, both natural and synthetic, have demonstrated cytotoxic effects against a variety of human tumor cells, primarily through the induction of cell cycle arrest and apoptosis.[1]
Anticancer Activity and Efficacy
In vitro studies have demonstrated the potential of this compound as an anticancer agent across various cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Summary of In Vitro Efficacy
| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| This compound | Human Breast Cancer (MCF-7) | MTT Assay | 7 - 20 | [3] |
| This compound | Human Lung Cancer (A549) | MTT Assay | 7 - 20 | [3] |
Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated but is believed to be multifactorial, a common characteristic of chalcone derivatives.[3] The core α,β-unsaturated carbonyl system is a key feature that can interact with various cellular nucleophiles, thereby modulating signaling pathways.[3]
Key proposed mechanisms include:
-
Induction of Apoptosis: The compound has been shown to induce programmed cell death (apoptosis) in cancer cells.[3]
-
Cell Cycle Arrest: It can cause cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation.[3]
-
Nrf2 Pathway Activation: It is suggested that the compound may activate the Nrf2 pathway, which leads to the expression of antioxidant enzymes and the suppression of pro-inflammatory cytokines.[3]
Other chalcone derivatives with similar substitution patterns have been shown to target key proteins involved in cell cycle regulation and proliferation, such as Cyclin-Dependent Kinase 1 (CDK1).
Proposed Signaling Pathway
References
- 1. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 76554-31-9 | Benchchem [benchchem.com]
Protocol for Testing the Antimicrobial Activity of Chalcone Derivatives
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for evaluating the antimicrobial properties of chalcone derivatives. It includes methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and anti-biofilm activity. Standardized procedures are outlined to ensure reproducibility and comparability of results. Additionally, a summary of the antimicrobial activity of various chalcone derivatives is presented in tabular format for easy reference. Diagrams illustrating key experimental workflows and potential mechanisms of action are also included to provide a comprehensive guide for researchers in the field of antimicrobial drug discovery.
Introduction
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds and their synthetic derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[2] The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery and development of novel antimicrobial agents, and chalcones represent a promising scaffold for this purpose.[3][4]
This application note provides standardized protocols for the systematic evaluation of the antimicrobial activity of chalcone derivatives, enabling researchers to obtain reliable and comparable data.
Data Presentation: Antimicrobial Activity of Chalcone Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of representative chalcone derivatives against various Gram-positive and Gram-negative bacteria. This data is compiled from various studies and serves as a reference for the potential antimicrobial efficacy of this class of compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Chalcone Derivatives against Gram-Positive Bacteria
| Chalcone Derivative | Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Reference |
| Compound A | 2.0 - 10.0 | 0.4 - 0.6 | [5] |
| Compound B | 8 | 16 | [6] |
| Compound C | 4 | 8 | [6] |
| Compound D | 2.0 | 2.0 | [7] |
Table 2: Minimum Inhibitory Concentration (MIC) of Chalcone Derivatives against Gram-Negative Bacteria
| Chalcone Derivative | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Salmonella typhi (MIC µg/mL) | Reference |
| Compound E | >128 | 32 | >128 | [6] |
| Compound F | 64 | 128 | 64 | [6] |
| Compound G | Moderate Activity | No Inhibition | Moderate Activity | [5] |
Table 3: Minimum Bactericidal Concentration (MBC) of Chalcone Derivatives
| Chalcone Derivative | Bacterial Strain | MBC (µg/mL) | Reference |
| Compound H | Staphylococcus aureus | 2.0 | [7] |
| Compound I | Helicobacter pylori | 2 | [8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the MIC of an antimicrobial agent.[9]
Materials:
-
Chalcone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[1]
-
Sterile 96-well microtiter plates[10]
-
Spectrophotometer
-
Incubator (35 ± 2°C)[11]
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Chalcone Stock Solutions: Dissolve the chalcone derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in MHB to the desired starting concentration for the assay.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.[10]
-
Add 100 µL of the highest concentration of the chalcone solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[10] Column 11 serves as a growth control (no chalcone), and column 12 as a sterility control (no bacteria).[10]
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.[11]
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.[11]
-
Interpretation of Results: The MIC is the lowest concentration of the chalcone derivative that completely inhibits visible growth of the bacteria (no turbidity) as observed by the naked eye.[12]
Figure 1. Workflow for MIC Determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1] This assay is performed as a continuation of the MIC test.
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
-
Sterile micropipette and tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (the MIC well and the more concentrated wells), take a 10 µL aliquot.[11]
-
Plating: Spread the aliquot evenly onto a nutrient agar plate.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Interpretation of Results: The MBC is the lowest concentration of the chalcone derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[1][11]
Figure 2. Workflow for MBC Determination.
Anti-Biofilm Activity Assay (Crystal Violet Method)
This protocol is used to quantify the ability of chalcone derivatives to inhibit biofilm formation or to eradicate pre-formed biofilms.[13][14]
Materials:
-
Chalcone derivatives
-
Bacterial strains known for biofilm formation (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution[15]
-
30% Acetic Acid[15]
-
Phosphate-Buffered Saline (PBS)
-
Plate reader (595 nm)[13]
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial suspension as described in the MIC protocol and dilute it 1:100 in TSB.[14]
-
Add 100 µL of the diluted bacterial suspension and 100 µL of the chalcone derivative at various concentrations into the wells of a 96-well plate. Include a positive control (bacteria without chalcone) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[14]
-
-
Washing:
-
Carefully discard the planktonic cells (supernatant) from each well.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic bacteria.[13]
-
-
Staining:
-
Washing:
-
Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.[15]
-
-
Solubilization:
-
Quantification:
Figure 3. Anti-Biofilm Assay Workflow.
Potential Mechanisms of Antimicrobial Action
Chalcones are known to exert their antimicrobial effects through various mechanisms. Understanding these mechanisms is crucial for the rational design of more potent derivatives. Some of the reported mechanisms include:
-
Inhibition of Essential Enzymes: Chalcones can target and inhibit bacterial enzymes that are crucial for survival, such as DNA gyrase and MurA transferase.[8]
-
Disruption of Cell Membrane: Some chalcone derivatives can damage the bacterial cell wall and membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Efflux Pumps: Efflux pumps are a significant cause of antibiotic resistance. Certain chalcones can inhibit the activity of these pumps, thereby restoring the efficacy of other antibiotics.[8]
References
- 1. microchemlab.com [microchemlab.com]
- 2. Crystal Violet Biofilm Assay [bio-protocol.org]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chalcone Derivatives as Antibacterial Agents: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Crystal violet assay [bio-protocol.org]
- 14. static.igem.org [static.igem.org]
- 15. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Novel Chalcones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vitro assays to evaluate the anti-inflammatory potential of novel chalcone derivatives. The described methods focus on the quantification of inflammatory mediators such as nitric oxide (NO) and cytokines, as well as the measurement of intracellular reactive oxygen species (ROS). Furthermore, insights into the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways are discussed.
Introduction to Chalcones and Inflammation
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Numerous studies have highlighted the diverse pharmacological activities of chalcones, including their potent anti-inflammatory properties.[2][3][4] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. The anti-inflammatory effects of chalcones are often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[5]
Key In Vitro Anti-inflammatory Assays
The following assays are fundamental for screening and characterizing the anti-inflammatory activity of novel chalcones.
Nitric Oxide (NO) Inhibition Assay
Principle: This assay measures the ability of a chalcone to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). The murine macrophage cell line RAW 264.7 is a commonly used model for this purpose.[6][7] NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[8]
Experimental Protocol:
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Novel chalcone derivatives
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the novel chalcones for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-inflammatory agent).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control group without LPS stimulation.
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition for each chalcone concentration compared to the LPS-stimulated control.
-
Calculate the IC50 value, which is the concentration of the chalcone that inhibits 50% of the NO production.
-
Cell Viability Assay (e.g., MTT Assay): It is crucial to perform a cell viability assay in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the chalcones.[6]
Pro-inflammatory Cytokine Quantification
Principle: This assay quantifies the inhibitory effect of chalcones on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages. The concentration of these cytokines in the cell culture supernatant is typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[9][10]
Experimental Protocol:
Materials and Reagents:
-
RAW 264.7 macrophage cell line and culture reagents (as above)
-
LPS from E. coli
-
Novel chalcone derivatives
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture, Seeding, and Treatment: Follow the same procedure as described for the NO inhibition assay (steps 1-4).
-
Supernatant Collection: After the 24-hour incubation period, centrifuge the 96-well plates and carefully collect the cell culture supernatant.
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.[11]
-
Briefly, this typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody, an enzyme-conjugated secondary antibody, and a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve for each cytokine using the provided recombinant standards.
-
Calculate the concentration of TNF-α and IL-6 in the samples from their respective standard curves.
-
Determine the percentage of inhibition of cytokine production for each chalcone concentration.
-
Intracellular Reactive Oxygen Species (ROS) Measurement
Principle: This assay assesses the ability of chalcones to suppress the production of intracellular reactive oxygen species (ROS), which are key signaling molecules in inflammation. The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used. DCFH-DA is a cell-permeable, non-fluorescent compound that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][13]
Experimental Protocol:
Materials and Reagents:
-
RAW 264.7 macrophage cell line and culture reagents
-
LPS from E. coli
-
Novel chalcone derivatives
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate Buffered Saline (PBS)
-
Black 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a black 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the novel chalcones for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for a shorter duration, typically 30 minutes to a few hours, to induce ROS production.
-
Loading with DCFH-DA:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in serum-free DMEM to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ROS inhibition for each chalcone concentration compared to the LPS-stimulated control.
-
Data Presentation
The quantitative data obtained from the aforementioned assays should be summarized in a clear and structured format for easy comparison of the anti-inflammatory potency of different chalcone derivatives.
Table 1: Inhibitory Effects of Novel Chalcones on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Chalcone Derivative | IC50 (µM) for NO Inhibition | Maximum Inhibition (%) at a specific concentration | Cell Viability (%) at IC50 |
| Chalcone A | 7.1 | 95% at 20 µM | >95% |
| Chalcone B | 9.6 | 92% at 20 µM | >95% |
| Chalcone C | 12.1 | 85% at 25 µM | >90% |
| Quercetin (Control) | 5.5 | 98% at 15 µM | >98% |
Note: The data presented are hypothetical and for illustrative purposes only.
Table 2: Inhibition of Pro-inflammatory Cytokine Production by Novel Chalcones in LPS-Stimulated RAW 246.7 Macrophages
| Chalcone Derivative | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM |
| Chalcone A | 75.2 ± 5.1 | 68.9 ± 4.3 |
| Chalcone B | 68.4 ± 4.7 | 62.1 ± 3.9 |
| Chalcone C | 55.9 ± 6.2 | 51.5 ± 5.8 |
| Quercetin (Control) | 85.3 ± 3.8 | 80.7 ± 4.1 |
Note: The data presented are hypothetical and for illustrative purposes only.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
Chalcones exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6.[5] Chalcones have been shown to inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of NF-κB.[2]
MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating the production of inflammatory mediators. LPS stimulation activates these kinases, which in turn can activate transcription factors like AP-1, leading to the expression of pro-inflammatory genes. Some chalcones have been found to inhibit the phosphorylation of MAPK proteins, thereby suppressing downstream inflammatory responses.[14][15]
Experimental Workflow
The overall workflow for the in vitro anti-inflammatory screening of novel chalcones can be visualized as a sequential process.
References
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of immune-mediated stimulation of tumor necrosis factor-alpha in macrophages measured at the level of mRNA and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing 2-Chloro-2',4',6'-trimethoxychalcone Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of 2-Chloro-2',4',6'-trimethoxychalcone, a synthetic chalcone derivative with demonstrated antimicrobial, anticancer, and anti-inflammatory properties.[1] Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for accurate molarity calculations and for understanding the compound's general characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₅ClO₄ | [2] |
| Molecular Weight | 318.75 g/mol | [2][3] |
| Appearance | Solid | |
| Melting Point | 172-174 °C | [2] |
Solvent Selection and Stock Solution Preparation
The choice of solvent is critical for dissolving this compound and for the compatibility of the stock solution with downstream experimental systems. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of chalcones for in vitro assays due to its high solubilizing power and compatibility with most cell culture media at low final concentrations.[4] For other applications, methanol may also be a suitable solvent.[4]
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Suitability | Notes |
| Dimethyl Sulfoxide (DMSO) | Highly Recommended for in vitro biological assays. | Ensure the final concentration of DMSO in the experimental system is non-toxic (typically ≤ 0.5%). |
| Methanol | Suitable for chemical analyses and some biological assays. | Can be used to create high-concentration primary stocks that are further diluted in aqueous buffers or culture media.[4] |
| Ethanol | May be used, but verify solubility for the desired concentration. | Chalcones are generally soluble in alcoholic solvents.[5] |
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 318.75 g/mol * (1000 mg / 1 g) = 3.1875 mg
-
-
-
Weigh the compound:
-
Carefully weigh out approximately 3.19 mg of this compound powder using an analytical balance.
-
-
Dissolve in DMSO:
-
Transfer the weighed powder to a sterile microcentrifuge tube or amber vial.
-
Add 1 mL of anhydrous, sterile DMSO.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
Store the stock solution in tightly sealed amber vials at -20°C to protect it from light and prevent degradation.[1]
-
Stability and Storage Recommendations
To maintain the integrity and activity of the this compound stock solution, proper storage is essential.
Table 3: Storage and Stability Guidelines
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | Minimizes degradation of the compound.[1] |
| Light Exposure | Store in amber or light-blocking containers. | Protects the compound from light-induced degradation.[1] |
| pH of Working Solutions | Maintain a neutral pH (7.0-7.4) in aqueous buffers. | Chalcone derivatives can be unstable in acidic or alkaline conditions.[1] |
| Freeze-Thaw Cycles | Minimize | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing. |
Safety Precautions
It is important to handle this compound with appropriate safety measures in a laboratory setting.
General Safety Guidelines:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ingestion: Do not eat, drink, or smoke while handling the compound. If swallowed, seek medical attention.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Specific Hazard Information (based on similar compounds):
-
May be harmful if swallowed.
-
Causes serious eye irritation.
-
May cause long-lasting harmful effects to aquatic life.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for preparing the stock solution and a conceptual representation of how chalcones may interact with cellular signaling pathways.
Caption: Experimental workflow for preparing and using this compound stock solutions.
Caption: Conceptual diagram of potential signaling pathways modulated by this compound.
References
- 1. This compound | 76554-31-9 | Benchchem [benchchem.com]
- 2. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gustavus.edu [gustavus.edu]
Application Notes and Protocols for Molecular Docking Studies of 2-Chloro-2',4',6'-trimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 2-Chloro-2',4',6'-trimethoxychalcone with various protein targets implicated in cancer and inflammation. This document outlines the rationale for target selection, a complete experimental workflow, and methods for data interpretation.
Introduction
This compound is a synthetic chalcone derivative that has demonstrated significant biological activities, including anti-inflammatory and anticancer properties.[1] The underlying mechanism of its action is believed to involve the modulation of key signaling pathways. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein). This approach can elucidate potential mechanisms of action and guide further drug development efforts.
This document details the protocol for docking this compound with several plausible protein targets based on its known biological activities. These targets include key proteins in inflammatory and cancer signaling pathways such as Nuclear Factor-kappa B (NF-κB), p38 Mitogen-Activated Protein Kinase (MAPK), Kelch-like ECH-associated protein 1 (Keap1), and Epidermal Growth Factor Receptor (EGFR).
Target Protein Selection
Based on the reported anti-inflammatory and anticancer activities of chalcones, the following proteins have been selected as potential targets for molecular docking studies:
-
NF-κB (p65 subunit): A key transcription factor that regulates the expression of numerous genes involved in inflammation and cancer.[1] A relevant crystal structure for docking is the NF-κB p50/p65 heterodimer bound to DNA (PDB ID: 1VKX).
-
p38 MAPK: A kinase involved in cellular responses to inflammatory cytokines and stress. A suitable crystal structure is the human p38 MAP Kinase (PDB ID: 3UVQ).
-
Keap1: A negative regulator of the transcription factor Nrf2, which plays a crucial role in the antioxidant response. Inhibition of the Keap1-Nrf2 interaction is a potential therapeutic strategy.[1] The crystal structure of the Keap1 Kelch domain (PDB ID: 6TYM) can be used.
-
EGFR Kinase Domain: A receptor tyrosine kinase that is often dysregulated in cancer. A relevant crystal structure is the apo EGFR kinase domain (PDB ID: 7SI1).
Experimental Protocols
This section provides a detailed step-by-step protocol for performing molecular docking of this compound with the selected target proteins using AutoDock Vina.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking simulation.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): For obtaining the 3D structures of the target proteins.
-
PubChem or a chemical drawing software (e.g., ChemDraw): For obtaining the 3D structure of the ligand.
Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database or create it using a chemical drawing tool and save it in a standard format (e.g., SDF or MOL2).
-
Energy Minimization: Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a stable conformation.
-
File Format Conversion: Convert the ligand file to the PDBQT format using AutoDock Tools. This step involves adding Gasteiger charges and defining the rotatable bonds.
Protein Preparation
-
Download Protein Structure: Download the PDB file of the target protein from the Protein Data Bank (e.g., 1VKX for NF-κB).
-
Clean the Protein: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure.
-
Assign Charges: Add Kollman charges to the protein.
-
File Format Conversion: Save the prepared protein in the PDBQT format.
Grid Generation
-
Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature research.
-
Set Grid Box Parameters: Using AutoDock Tools, define a grid box that encompasses the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely.
Molecular Docking Simulation
-
Configure Docking Parameters: Create a configuration file for AutoDock Vina that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the number of binding modes to generate.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the configuration file.
Analysis of Docking Results
-
Examine Binding Affinities: The primary output of AutoDock Vina is a set of predicted binding poses for the ligand, ranked by their binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding.
-
Visualize Binding Poses: Use a molecular visualization tool like PyMOL or UCSF Chimera to visualize the predicted binding poses of the ligand within the protein's active site.
-
Analyze Interactions: Identify the key amino acid residues involved in the interaction with the ligand. Analyze the types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Data Presentation
The following table summarizes hypothetical, yet realistic, quantitative data from the molecular docking of this compound with the selected target proteins.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |
| NF-κB (p65) | 1VKX | -8.5 | Arg33, Gln36, Cys38, Leu153 |
| p38 MAPK | 3UVQ | -9.2 | Lys53, Met109, Gly110, Thr106, Leu167 |
| Keap1 | 6TYM | -7.9 | Ser363, Arg415, Ser508, Ser602, Tyr572 |
| EGFR Kinase | 7SI1 | -9.8 | Leu718, Val726, Ala743, Met793, Asp855 |
Visualizations
Molecular Docking Workflow
Caption: A flowchart illustrating the key steps in a typical molecular docking study.
NF-κB Signaling Pathway
Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by the chalcone.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-2',4',6'-trimethoxychalcone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-2',4',6'-trimethoxychalcone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 2-chloroacetophenone with 2,4,6-trimethoxybenzaldehyde.
Q2: What are the key starting materials for this synthesis?
A2: The essential starting materials are 2-chloroacetophenone and 2,4,6-trimethoxybenzaldehyde.
Q3: What type of catalysts are typically used?
A3: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to catalyze the reaction. In some cases, Lewis acids like aluminum chloride (AlCl₃) can also be employed.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). This technique helps in identifying the consumption of starting materials and the formation of the product.
Q5: What is the expected yield for this synthesis?
A5: Under optimized conditions, yields for the synthesis of this compound can exceed 75%. However, the yield is highly dependent on the specific reaction conditions employed.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ineffective Catalyst | Ensure the base (e.g., NaOH, KOH) is fresh and of high purity. For base-sensitive starting materials, consider using a milder base or a Lewis acid catalyst like AlCl₃. |
| Suboptimal Catalyst Concentration | The concentration of the base is crucial. A high concentration of base can lead to side reactions. It is recommended to use the base in catalytic amounts. |
| Incorrect Solvent | The choice of solvent significantly impacts the reaction. Polar apathetic solvents like DMF can enhance reaction efficiency. Alcohols such as ethanol or methanol are also commonly used. |
| Low Reaction Temperature | While some Claisen-Schmidt condensations proceed at room temperature, others may require heating to go to completion. Monitor the reaction by TLC and adjust the temperature as needed. |
| Insufficient Reaction Time | Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using TLC until the starting materials are consumed. |
| Moisture in Reagents or Solvents | The presence of water can interfere with the reaction. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
Issue 2: Formation of an Oily or Gummy Product Instead of a Solid Precipitate
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Impurities | Impurities can hinder crystallization. Ensure the purity of your starting materials. |
| Incomplete Reaction | Unreacted starting materials can result in an oily product. Ensure the reaction has gone to completion by monitoring with TLC. |
| Supersaturation | The product may be supersaturated in the solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the product. |
| Incorrect Solvent for Precipitation | The solvent used for the reaction may not be ideal for product precipitation. After the reaction is complete, try adding a non-polar anti-solvent like heptane or hexane to induce precipitation. |
| Cooling Rate | Cooling the reaction mixture too quickly can lead to the formation of an oil. Allow the mixture to cool to room temperature slowly and then place it in an ice bath. |
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Co-precipitation of Starting Materials | If the product precipitates with unreacted starting materials, purification by recrystallization is necessary. Select a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures. |
| Formation of Side Products | Side reactions can lead to a mixture of products. Optimize the reaction conditions (catalyst, temperature, and reaction time) to minimize the formation of byproducts. Column chromatography may be required for purification if recrystallization is ineffective. |
| Residual Catalyst | Ensure the product is thoroughly washed to remove any remaining catalyst. For base-catalyzed reactions, washing with a dilute acid solution followed by water can be effective. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the effect of different catalysts and solvents on the yield of chalcone synthesis, based on studies of analogous compounds.
Table 1: Effect of Different Catalysts on Chalcone Yield
| Catalyst | Concentration | Solvent | Temperature (°C) | Yield (%) |
| NaOH | 20 mol% | Ethanol | Room Temperature | ~95 |
| KOH | 20 mol% | Ethanol | Room Temperature | ~88 |
| AlCl₃ | 15 mol% | DMF | 60-80 | >75 |
| NaOH | 40% aqueous | Methanol | Room Temperature | ~90 |
Table 2: Effect of Different Solvents on Chalcone Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
| Ethanol | NaOH | Room Temperature | High |
| Methanol | KOH | Room Temperature | High |
| DMF | NaOMe | 5-10 then reflux | >75 |
| Solvent-free | NaOH | Room Temperature | ~98 |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis in Ethanol
-
Dissolve 2-chloroacetophenone (1 equivalent) and 2,4,6-trimethoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of aqueous sodium hydroxide (e.g., 20 mol%) to the stirred solution.
-
Allow the reaction to stir at room temperature and monitor its progress using TLC.
-
Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid product, wash with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Protocol 2: Synthesis in DMF with Sodium Methoxide
-
Dissolve 2-chloroacetophenone (1 equivalent) in DMF in a round-bottom flask.
-
Add 2,4,6-trimethoxybenzaldehyde (1 equivalent) to the solution.
-
Cool the mixture to 5-10°C in an ice bath.
-
Slowly add sodium methoxide (1 equivalent) to the stirred solution.
-
After the addition is complete, reflux the mixture for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent like heptane.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low product yield in chalcone synthesis.
Technical Support Center: Recrystallization of 2-Chloro-2',4',6'-trimethoxychalcone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to obtaining high-purity 2-Chloro-2',4',6'-trimethoxychalcone through various recrystallization techniques.
Frequently Asked Questions (FAQs)
Q1: What is the most common solvent for recrystallizing this compound?
A1: Ethanol and ethanol-water mixtures are frequently used for the recrystallization of chalcones, including this compound.[1][2][3][4] The choice of a single solvent or a mixed solvent system depends on the solubility of the crude product and the impurities present.
Q2: How can I improve crystal formation if my compound "oils out"?
A2: "Oiling out," where the compound separates as a liquid rather than a solid, can occur if the solution is supersaturated or if the melting point of the solid is lower than the boiling point of the solvent. To troubleshoot this, you can:
-
Add a small amount of additional hot solvent to decrease saturation.
-
Try a lower-boiling point solvent.
-
Use a mixed-solvent system where the compound is less soluble in the second solvent (anti-solvent).
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.
Q3: What is anti-solvent precipitation and when should I use it for this chalcone?
A3: Anti-solvent precipitation is a technique where a second solvent (the anti-solvent), in which the compound is insoluble, is slowly added to a solution of the compound in a good solvent. This reduces the solubility of the compound and induces crystallization. For this compound, heptane is a known anti-solvent to be used with a solution of the chalcone in a solvent like ethanol.[1] This method is particularly useful for enhancing crystal uniformity and purity.[1]
Q4: How can I assess the purity of my recrystallized this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method to determine the purity of the final product, with a purity of ≥98% being a common benchmark.[1] Other methods to assess purity include Thin Layer Chromatography (TLC) and melting point determination.[4]
Q5: Can I grow single crystals of this chalcone for X-ray diffraction studies?
A5: Yes, single crystals of chalcone derivatives can be grown using techniques like slow evaporation of the solvent from a saturated solution.[5][6][7][8][9] Acetone is a solvent that has been successfully used for growing single crystals of other chalcone derivatives.[5][6]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Solution is not saturated.- Cooling is too rapid. | - Evaporate some of the solvent to increase the concentration and allow to cool again.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Compound precipitates as an oil ("oiling out"). | - The compound is highly supersaturated.- The melting point of the compound is below the boiling point of the solvent. | - Reheat the solution to dissolve the oil and add a small amount of additional solvent before cooling slowly.- Use a larger volume of solvent.- Switch to a lower-boiling point solvent.- Consider using a mixed-solvent system (e.g., ethanol/water) or anti-solvent precipitation (e.g., ethanol/heptane). |
| Low recovery of the recrystallized product. | - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Colored impurities remain in the crystals. | - The impurities have similar solubility to the product.- The crystals grew too quickly, trapping impurities. | - Use a different recrystallization solvent or a mixed-solvent system.- Consider treating the hot solution with activated charcoal to adsorb colored impurities before filtration.- Ensure slow cooling to allow for selective crystallization. |
| Fine, powder-like crystals are obtained instead of larger needles or plates. | - Nucleation was too rapid. | - Cool the solution more slowly.- Reduce the level of supersaturation by using slightly more solvent. |
Experimental Protocols
Protocol 1: Standard Recrystallization from a Single Solvent (Ethanol)
This protocol outlines the general procedure for recrystallizing this compound from ethanol.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add ethanol dropwise until a clear solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, subsequently cool the flask in an ice bath for about 20-30 minutes.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol-Water)
This method is effective when the chalcone is soluble in one solvent (ethanol) and less soluble in another miscible solvent (water).
-
Dissolution: Dissolve the crude chalcone in the minimum amount of hot ethanol as described in Protocol 1.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise with swirling until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.
-
Isolation and Drying: Collect and dry the crystals as described in Protocol 1, washing with a cold ethanol-water mixture.
Protocol 3: Anti-Solvent Precipitation (Ethanol-Heptane)
This technique is particularly useful for obtaining uniform and high-purity crystals.[1]
-
Dissolution: Dissolve the crude this compound in a minimal amount of ethanol at room temperature.
-
Precipitation: Slowly add heptane (the anti-solvent) to the stirred ethanol solution. The chalcone will begin to precipitate as its solubility decreases.
-
Equilibration: Continue stirring for a period (e.g., 30 minutes) to ensure complete precipitation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of heptane, and dry under vacuum.
Data Presentation
Table 1: Comparison of Recrystallization Techniques for this compound
| Technique | Solvent System | Typical Purity | Advantages | Disadvantages |
| Single Solvent | Ethanol | Good to High | Simple and straightforward. | May not be effective for all impurities; risk of oiling out. |
| Mixed-Solvent | Ethanol-Water | High | Good for removing impurities with different polarities; allows for fine-tuning of solubility. | Requires careful addition of the anti-solvent to avoid premature precipitation. |
| Anti-Solvent Precipitation | Ethanol-Heptane | Very High (>98%)[1] | Can produce highly uniform crystals; effective for compounds that are highly soluble in the primary solvent.[1] | May require larger volumes of solvent; the anti-solvent must be miscible with the primary solvent. |
| Slow Evaporation | Acetone | Potentially High (for single crystals)[5][6] | Can yield high-quality single crystals suitable for X-ray crystallography. | Slow process; not ideal for large-scale purification. |
Visualizations
Caption: Standard Recrystallization Workflow.
References
- 1. This compound | 76554-31-9 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
Increasing the solubility of 2-Chloro-2',4',6'-trimethoxychalcone for biological assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the solubility of 2-Chloro-2',4',6'-trimethoxychalcone for biological assays. Due to its hydrophobic nature, achieving and maintaining solubility in aqueous assay buffers is a common challenge.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound, dissolved in DMSO, precipitate when added to my aqueous cell culture medium?
A: This is a common issue known as "crashing out." While the compound is soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when the DMSO stock is diluted into an aqueous environment like cell culture media or phosphate-buffered saline (PBS).[1][2] The DMSO disperses into the water, leaving the hydrophobic chalcone molecules to aggregate and precipitate.[1]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A: The tolerance to DMSO is cell-line dependent. A general rule is to keep the final concentration of DMSO in the culture medium at or below 0.5%, with many studies using 0.1% to minimize solvent-induced artifacts.[3][4] However, some cell lines can tolerate up to 1%.[3][5] It is critical to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line where no significant cytotoxicity or differentiation effects are observed.[4][5]
Q3: Besides DMSO, what other solvents or co-solvents can I use?
A: Other water-miscible organic solvents can be used, such as ethanol or propylene glycol.[6] The choice of solvent depends on the specific experimental requirements and the tolerance of the cell line.[4] It's important to note that even at low concentrations, these solvents can have biological effects, making proper vehicle controls essential.[5][7] For cell-free assays, detergents like Tween-20 or Triton X-100 can be effective solubilizing agents.[8]
Q4: What are some alternative strategies to enhance the solubility of this chalcone?
A: Several techniques can improve the aqueous solubility of hydrophobic compounds:
-
Use of Co-solvents: Combining solvents can sometimes improve solubility.[6]
-
Inclusion Complexes: Cyclodextrins can encapsulate the hydrophobic molecule, forming a water-soluble complex.[6][9]
-
pH Modification: For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility.[6][9]
-
Formulation Technologies: More advanced methods include creating solid dispersions with hydrophilic carriers, micronization to reduce particle size, or using lipid-based delivery systems.[9][10][11][12]
-
Prodrug Approach: Chemical modification of the chalcone to add a polar functional group, such as a phosphate, can significantly increase aqueous solubility.[6][13]
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitation on Dilution | The compound's low aqueous solubility causes it to "crash out" when the DMSO stock is added to the aqueous buffer.[1] | 1. Optimize Stock Concentration: Prepare a highly concentrated stock in 100% DMSO. This allows you to add a very small volume to your assay, keeping the final DMSO concentration low.[1][3]2. Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions in the final assay medium. This gradual decrease in solvent concentration can sometimes prevent precipitation.3. Pre-warm Media: Adding the compound to pre-warmed (37°C) media can sometimes help maintain solubility.4. Incorporate Surfactants (Cell-Free Assays): Add a small amount of a non-ionic surfactant like Tween 80 (e.g., 0.05%) to the assay buffer.[8][9] |
| Inconsistent Assay Results | The compound may be precipitating over the course of the experiment, leading to variable effective concentrations. Precipitation may not always be visible to the naked eye.[14] | 1. Prepare Fresh Dilutions: Always make working solutions fresh from the DMSO stock immediately before each experiment.2. Vortex Thoroughly: Ensure the working solution is vortexed well immediately before adding it to the assay plate.3. Consider Solubility Enhancers: Use a solubilizing agent like β-cyclodextrin to maintain the compound in solution throughout the assay.[6] |
| High Background Toxicity | The solvent (e.g., DMSO) may be causing cytotoxicity, confounding the results attributed to the chalcone.[4][5] | 1. Run a Vehicle Control: Always include a control group treated with the same final concentration of the solvent used to deliver the compound.2. Determine Solvent Tolerance: Perform a dose-response curve for the solvent alone on your cells to identify the highest non-toxic concentration.3. Minimize Solvent Concentration: Adjust your stock concentration so that the final solvent concentration is well below the toxic threshold (ideally ≤0.1% for DMSO).[3] |
Data & Strategy Comparison
Table 1: Comparison of Common Solubilization Strategies
| Strategy | Mechanism | Typical Application | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the aqueous solvent.[6] | Cell-based & Cell-free assays | Simple to implement; effective for many compounds.[15] | Potential for solvent-induced cytotoxicity or biological effects.[4][5] Risk of precipitation upon dilution.[1] |
| pH Modification | Increases the ionization of acidic or basic compounds, enhancing their interaction with water.[9] | Cell-free assays; some cell-based assays | Can significantly increase solubility for ionizable compounds. | Ineffective for neutral compounds; can alter assay conditions or cellular health. |
| Surfactants (e.g., Tween 80) | Form micelles that encapsulate hydrophobic molecules.[9] | Primarily cell-free assays | High solubilizing capacity. | Often cytotoxic, limiting their use in live-cell assays.[8] |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes where the hydrophobic compound sits within the cyclodextrin's core.[9] | Cell-based & Cell-free assays | Generally low toxicity; can improve bioavailability.[5] | May not be effective for all molecules; can potentially interact with other assay components. |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier.[9] | In vivo studies; some specialized in vitro models | Can significantly enhance oral bioavailability.[9] | Complex to prepare; can interfere with certain assay readouts. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions using DMSO
-
Prepare High-Concentration Stock: Dissolve this compound in 100% cell culture-grade DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[14]
-
Determine Final Assay Concentrations: Decide on the final concentrations needed for your experiment (e.g., for an IC50 determination). The compound has shown activity in the 7-20 µM range in some cancer cell lines.[16]
-
Calculate Dilutions: Calculate the dilution required from your stock solution. Aim to keep the final DMSO concentration at or below 0.5% (preferably ≤0.1%).
-
Example: To achieve a final concentration of 10 µM in 1 mL of media with 0.1% DMSO, you would add 1 µL of a 10 mM stock solution.
-
-
Prepare Working Solution: Warm the required volume of cell culture medium to 37°C.
-
Add Compound to Medium: While gently vortexing the tube of medium, add the small volume of DMSO stock directly into the medium. This rapid mixing helps to disperse the compound and can prevent immediate precipitation.[3]
-
Immediate Use: Use the freshly prepared working solution immediately in your biological assay. Do not store diluted aqueous solutions of the compound.
Protocol 2: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or serum-free medium).
-
Prepare Chalcone Stock: Create a concentrated stock of this compound in a minimal amount of a suitable organic solvent (e.g., Ethanol or DMSO).
-
Form the Complex: Slowly add the chalcone stock solution to the cyclodextrin solution while vortexing vigorously.
-
Incubate: Allow the mixture to incubate, often with agitation or sonication, for a period ranging from 1 to 24 hours at room temperature to facilitate the formation of the inclusion complex.
-
Sterilization and Dilution: Sterilize the final complex solution through a 0.22 µm filter. This filtered solution can then be used as your stock for further dilutions into the final assay medium. Remember to include a vehicle control containing the same final concentration of HP-β-CD.
Visual Guides: Workflows and Pathways
Caption: Troubleshooting workflow for addressing compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. ijcrt.org [ijcrt.org]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 16. This compound | 76554-31-9 | Benchchem [benchchem.com]
Stability of 2-Chloro-2',4',6'-trimethoxychalcone in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-2',4',6'-trimethoxychalcone. The information is designed to address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like other chalcones, is primarily influenced by several factors:
-
pH: The compound is susceptible to both acid- and base-catalyzed hydrolysis. Chalcones are generally more stable at a neutral pH (around 7.0-7.4).[1] Extreme pH conditions can lead to the degradation of the α,β-unsaturated carbonyl system.
-
Light: Chalcones are known to be photosensitive and can undergo degradation upon exposure to light, particularly UV and blue light.[2] This can lead to isomerization or other photochemical reactions.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the molecule, potentially forming epoxides or other oxidized derivatives.[1]
-
Solvent Polarity: While not directly causing degradation, solvent polarity can influence the photophysical properties and reactivity of the chalcone.[3]
-
Temperature: While some chalcones have shown stability under thermal stress, elevated temperatures can accelerate degradation, especially in the presence of other stress factors like acidic or basic conditions.[4]
Q2: I am observing a change in the color or a decrease in the absorbance of my this compound solution over time. What could be the cause?
A2: A change in color or a decrease in absorbance is a strong indicator of degradation. The most likely causes are:
-
Photodegradation: If your solution has been exposed to ambient or UV light, photodegradation is a probable cause.[2] The conjugated system of the chalcone is responsible for its UV absorbance, and its disruption will lead to changes in the spectrum.
-
pH-related Hydrolysis: If you are using a buffered solution outside the neutral pH range, or if your solvent has acidic or basic impurities, hydrolysis may be occurring.[4]
-
Oxidation: If your solvent is not degassed or if it contains peroxides (e.g., older ethers), oxidative degradation could be the issue.
Q3: What are the best practices for preparing and storing stock solutions of this compound?
A3: To ensure the stability of your stock solutions, follow these recommendations:
-
Solvent Selection: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used.
-
Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[1]
-
Temperature: Store stock solutions at –20°C or lower.[1]
-
Inert Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH Control: If using aqueous buffers, ensure the pH is maintained between 7.0 and 7.4.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | Prepare fresh dilutions of the compound from a frozen stock solution for each experiment. Minimize the exposure of the compound to light and extreme pH in the assay medium. Run a stability check of the compound in the assay medium over the time course of the experiment using HPLC. |
| Appearance of new peaks in HPLC analysis | Degradation of the compound. | Identify the stress factor causing degradation (light, pH, temperature, etc.) by conducting a forced degradation study. Use the information to adjust experimental and storage conditions. |
| Low purity of the solid compound upon receipt or after storage | Instability of the solid-state. | Store the solid compound in a cool, dark, and dry place. For sensitive compounds, storage under an inert atmosphere is recommended. Re-analyze the purity of the compound before use. |
Stability Data Summary
Due to the limited publicly available quantitative stability data for this compound, the following table summarizes the expected qualitative stability based on studies of analogous chalcones under forced degradation conditions.[4]
| Stress Condition | Solvent/Reagent | Temperature | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1N - 1N HCl | 80°C - 100°C | Labile | Hydrolysis products of the enone and ether linkages. |
| Basic Hydrolysis | 0.1N NaOH | 80°C - 100°C | Highly Labile | Hydrolysis products, potential rearrangement products. |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Moderately Labile | Epoxides, oxidative cleavage products. |
| Photodegradation | Solution in Quartz Cuvette | Ambient | Labile | Photoisomers, photocyclization products, or photo-oxidation products. |
| Thermal Degradation | Solid State | 85°C | Generally Stable | Minimal degradation expected in the absence of other stress factors. |
Disclaimer: This table is for illustrative purposes and is based on the general behavior of chalcones. The actual stability of this compound may vary. It is highly recommended to perform specific stability studies for your experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Incubate at 80°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 85°C for 24 hours. Dissolve in the initial solvent before analysis.
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of the solvent and keep at room temperature.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection at the λmax of the compound).[4]
-
Compare the chromatograms of the stressed samples with the control sample to identify degradation products and calculate the percentage of degradation.
Protocol 2: Photostability Testing
This protocol is adapted from the ICH Q1B guidelines for photostability testing.[5][6]
1. Sample Preparation:
-
Prepare a solution of this compound in a photochemically inert and transparent container (e.g., quartz cuvette) at a known concentration.
-
Prepare a "dark control" sample by wrapping an identical container with aluminum foil.
2. Light Exposure:
-
Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
Place the dark control sample alongside the exposed sample.
3. Sample Analysis:
-
At appropriate time intervals, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples by HPLC to determine the concentration of the remaining parent compound and detect the formation of any photodegradation products.
-
Calculate the rate of photodegradation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. iagim.org [iagim.org]
Technical Support Center: Friedel-Crafts Acylation for Chalcone Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with poor yields in the Friedel-Crafts acylation step for the synthesis of chalcone precursors.
Troubleshooting Guide
Low yields in Friedel-Crafts acylation for chalcone precursor synthesis can be attributed to several factors, from catalyst choice to substrate reactivity. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Product Yield
Possible Causes and Solutions
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and can be deactivated by atmospheric moisture.
-
Solution: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored bottle of the Lewis acid.
-
-
Deactivated Aromatic Substrate: The aromatic ring being acylated may have strongly electron-withdrawing substituents, which deactivate it towards electrophilic substitution. Friedel-Crafts acylation fails with compounds like nitrobenzene and other strongly deactivated systems.[1]
-
Solution: If possible, choose a different synthetic route or a more activated aromatic starting material. Alternatively, a more potent Lewis acid catalyst or higher reaction temperatures may be required, though this can lead to side reactions.
-
-
Insufficient Catalyst: In Friedel-Crafts acylation, the Lewis acid catalyst complexes with the carbonyl group of the product, rendering it inactive. Therefore, at least a stoichiometric amount of the catalyst is often required.[2]
-
Solution: Increase the molar ratio of the Lewis acid catalyst to the acylating agent. A common starting point is 1.1 to 1.3 equivalents of the catalyst.
-
-
Poor Homogeneity: The reaction mixture may not be homogenous, leading to poor contact between reactants and the catalyst. It has been demonstrated that conducting the reaction in a homogenous solution can lead to quantitative yields.
-
Solution: Choose a solvent that dissolves all reactants and the catalyst-acyl chloride complex. Dichloromethane or 1,2-dichloroethane are common choices. In some cases, using the aromatic reactant in large excess can also serve as the solvent.
-
Problem 2: Formation of Multiple Byproducts
Possible Causes and Solutions
-
Side Reactions of the Acyl Chloride: Cinnamoyl chloride, being an α,β-unsaturated acyl chloride, can potentially undergo side reactions.
-
Solution: Maintain a low reaction temperature to minimize side reactions. Slow, dropwise addition of the cinnamoyl chloride to the mixture of the aromatic compound and Lewis acid can also help.
-
-
Intramolecular Cyclization: Depending on the substrate, intramolecular reactions can compete with the desired intermolecular acylation.
-
Solution: Optimization of reaction conditions, such as temperature and reaction time, can favor the desired intermolecular reaction.
-
-
Cleavage of Protecting Groups: If the aromatic substrate contains sensitive protecting groups, they may be cleaved under the acidic reaction conditions.
-
Solution: Select protecting groups that are stable to strong Lewis acids or consider alternative synthetic strategies.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common Lewis acid catalysts for this reaction, and how do I choose one?
A1: The most common Lewis acid catalyst for Friedel-Crafts acylation is aluminum chloride (AlCl₃). Other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂) can also be used.[3] The choice of catalyst can depend on the reactivity of your aromatic substrate. For highly reactive arenes, a milder Lewis acid may be sufficient and can prevent side reactions. For less reactive arenes, a stronger Lewis acid like AlCl₃ is typically necessary.
Q2: My aromatic compound has a hydroxyl or amino group. Can I still perform a Friedel-Crafts acylation?
A2: No, Friedel-Crafts reactions are generally unsuccessful with aromatic compounds bearing -OH, -NH₂, or -NHR groups. These functional groups have lone pairs of electrons that coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. The catalyst will react with the lone pairs instead of the acyl chloride.
Q3: What are the best solvents for Friedel-Crafts acylation of chalcone precursors?
A3: The choice of solvent is crucial. It must be inert to the strong Lewis acids used. Common solvents include dichloromethane (DCM), 1,2-dichloroethane (DCE), and carbon disulfide (CS₂). For some reactions, the aromatic reactant itself can be used in excess as the solvent. It is important to use anhydrous solvents to prevent deactivation of the catalyst.
Q4: How can I avoid polyacylation of my aromatic ring?
A4: Fortunately, polyacylation is generally not a problem in Friedel-Crafts acylation. The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring and makes it less susceptible to further electrophilic substitution.[2][4]
Q5: Are there any greener alternatives to traditional Lewis acid catalysts?
A5: Yes, research is ongoing to develop more environmentally friendly catalysts. Solid acid catalysts like zeolites and metal oxides (e.g., ZnO) have been shown to be effective and are often reusable.[5] Ionic liquids and catalysts like lanthanide triflates are also being explored as greener alternatives.[6][7] Hexafluoro-2-propanol (HFIP) has been used to promote intramolecular Friedel-Crafts acylation without a metal catalyst.[8]
Quantitative Data on Catalyst Performance
While specific comparative data for the Friedel-Crafts acylation with cinnamoyl chloride is sparse in the literature, the following table summarizes the performance of various catalysts in the acylation of anisole, a common activated aromatic substrate. This data can serve as a useful guide for catalyst selection.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| H-Y Zeolite | Acetic Anhydride | Dichlorobenzene | 180 | High | [9] |
| Indium Oxide | Acetic Anhydride | Dichlorobenzene | 180 | High | [9] |
| Zeolite H-Beta | Propionic Anhydride | Neat | 100 | 88.9 (conversion) | [9] |
| Yb(OTf)₃ | Acetic Anhydride | Nitromethane | 50 | 93 | [7] |
| Hf(OTf)₄ | Acetic Anhydride | Nitromethane | 50 | 91 | [7] |
| FeCl₃·6H₂O | Acetic Anhydride | Ionic Liquid | 60 | 94 | [10] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation using Aluminum Chloride
This protocol is a general guideline for the synthesis of a chalcone precursor via Friedel-Crafts acylation of an activated aromatic compound (e.g., anisole) with cinnamoyl chloride.
Materials:
-
Activated aromatic compound (e.g., anisole)
-
Cinnamoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add the activated aromatic compound (1.0 eq) and anhydrous DCM to an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous AlCl₃ (1.1 - 1.3 eq) to the stirred solution.
-
Acyl Chloride Addition: Dissolve cinnamoyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the cinnamoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture back to 0 °C and slowly pour it into a beaker containing a mixture of crushed ice and concentrated HCl. Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Greener Alternative: Intramolecular Friedel-Crafts Acylation in HFIP
This protocol is adapted from a procedure for intramolecular acylation and can be considered for substrates amenable to this transformation.
Materials:
-
Acyl chloride substrate
-
Hexafluoro-2-propanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve the acyl chloride substrate in HFIP.
-
Reaction: Stir the solution at room temperature for 2 hours.
-
Workup: Concentrate the reaction mixture using a rotary evaporator. Dissolve the crude product in DCM and transfer to a separatory funnel.
-
Washing: Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by appropriate means, such as column chromatography.[8]
Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Troubleshooting logic for poor reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijstm.com [ijstm.com]
- 6. allstudyjournal.com [allstudyjournal.com]
- 7. chemistryjournals.net [chemistryjournals.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. eprints.utm.my [eprints.utm.my]
- 10. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
Validation & Comparative
2-Chloro-2',4',6'-trimethoxychalcone activity versus other chalcone derivatives
A Comparative Guide to the Biological Activity of 2-Chloro-2',4',6'-trimethoxychalcone and Other Chalcone Derivatives
Introduction
Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are a significant class of compounds within the flavonoid family.[1][2][3] These naturally occurring and synthetic molecules are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5][6] The versatility of the chalcone scaffold allows for extensive structural modifications, leading to the development of numerous derivatives with enhanced potency and selectivity.[7] This guide provides a comparative analysis of the biological activity of a specific synthetic derivative, this compound, against other notable chalcone derivatives, supported by experimental data and mechanistic insights.
Biological Profile of this compound
This compound is a synthetic chalcone derivative that has demonstrated promising anticancer, anti-inflammatory, and antimicrobial activities.[8] Its biological effects are attributed to the presence of an α,β-unsaturated carbonyl system, which can interact with various biological macromolecules, thereby modulating signaling pathways and inhibiting enzymes.[8]
Anticancer Activity
In vitro studies have shown that this compound significantly reduces the viability of human breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values in the range of 7 to 20 µM.[8] One of the proposed mechanisms for its anticancer effect is the induction of apoptosis in cancer cells through the activation of the Nrf2 pathway.[8]
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its specific substitution pattern:
-
Chloro Group: The electron-withdrawing nature of the chloro substituent at the 2-position is thought to enhance the electrophilicity of the molecule, potentially improving its interaction with cysteine residues in target proteins.[8]
-
Methoxy Groups: The methoxy groups at the 2', 4', and 6' positions contribute to its biological profile. However, ortho-substituted methoxy groups (2' and 6') can increase steric hindrance, which might reduce the binding affinity for certain kinases.[8]
Comparative Analysis of Biological Activities
The following tables provide a comparative overview of the biological activities of this compound and other chalcone derivatives based on available experimental data.
Table 1: Comparative Anticancer Activity of Chalcone Derivatives (IC50 values)
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | MCF-7 (Breast) | 7-20 µM | [8] |
| A549 (Lung) | 7-20 µM | [8] | |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | Hela (Cervical) | 3.204 µM | [9] |
| MCF-7 (Breast) | 3.849 µM | [9] | |
| Chalcone derivative with 4-methoxy substitution (25) | MCF-7 (Breast) | 3.44 ± 0.19 µM | [10] |
| HepG2 (Liver) | 4.64 ± 0.23 µM | [10] | |
| HCT116 (Colon) | 6.31 ± 0.27 µM | [10] | |
| Trimethoxy derivative (61) | Hep G2 (Liver) | 1.62 µM | [10] |
| MCF-7 (Breast) | 1.88 µM | [10] | |
| Chalcone (60) | HepG-2 (Liver) | 0.33 µM | [10] |
| HeLa (Cervical) | 0.41 µM | [10] | |
| MGC-803 (Gastric) | 0.30 µM | [10] | |
| NCI-H460 (Lung) | 0.45 µM | [10] | |
| Chalcone-1,2,3-triazole derivative (54) | HepG2 (Liver) | 0.9 µM | [1] |
| Chalcone–tetrazole hybrid (32) | HCT116, PC-3, MCF-7 | 0.6–3.7 µg/mL | [1] |
| Brominated chalcone derivative (15) | Gastric cancer cells | 3.57–5.61 µM | [1] |
| Thiophene-linked chalcone (6e) | A549 (Lung) | 6.3 ± 0.9 µM | [11] |
| Chalcone derivative (7d) | K562 (Leukemia) | 0.009 ± 0.001 µM | [11] |
Table 2: Comparative Anti-inflammatory Activity of Chalcone Derivatives
| Compound | Assay | Activity | Reference |
| This compound | Not specified | Potential anti-inflammatory properties | [8] |
| 2',4-Dihydroxy-3',4',6'-trimethoxychalcone | Inhibition of NF-κB and p38 MAPK | Potent inhibitor | [8] |
| 2',5'-dialkoxychalcone (11) | Inhibition of Nitric Oxide (NO) formation | IC50 = 0.7 ± 0.06 µM | [12] |
| Hydroxychalcone (1) | Inhibition of β-glucuronidase release | IC50 = 1.6 ± 0.2 µM | [12] |
| Inhibition of lysozyme release | IC50 = 1.4 ± 0.2 µM | [12] | |
| 5′-chloro-2′-hydroxy- 4′6′-dimethyl-3, 4, 5-trimethoxychalcone | Carrageenan-induced hind paw edema | 90% inhibition of edema | [13] |
Table 3: Comparative Antimicrobial Activity of Chalcone Derivatives (MIC values)
| Compound | Microorganism | MIC Value | Reference |
| This compound | Not specified | Potential antimicrobial properties | [8] |
| Chalcone (21) | Mycobacterium tuberculosis (H37Rv) | 1.6 µg/mL | [14] |
| Chalcone (22) | Mycobacterium tuberculosis (H37Rv) | 1.6 µg/mL | [14] |
| Chalcone (23) (three methoxy groups) | Mycobacterium tuberculosis (H37Rv) | 6.25 µg/mL | [14] |
| Prenylated chalcones (24-26) | Bacillus subtilis | 50 µg/mL | [14] |
| Staphylococcus aureus | 25 µg/mL | [14] | |
| Escherichia coli | 25 µg/mL | [14] | |
| Pseudomonas aeruginosa | 25 µg/mL | [14] |
Experimental Protocols
Synthesis of Chalcones: Claisen-Schmidt Condensation
The synthesis of chalcone derivatives is commonly achieved through the Claisen-Schmidt condensation reaction.[3][4][5][15] This method involves the base-catalyzed condensation of an appropriate acetophenone with a suitable aromatic aldehyde.
Anticancer Activity: MTT Assay
The cytotoxic effects of chalcone derivatives against cancer cell lines are frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Chalcones exert their biological effects by modulating various signaling pathways.
Inhibition of NF-κB and MAPK Pathways
Several chalcone derivatives have been shown to possess anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[8][16][17] These pathways are crucial in the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.
Activation of the Nrf2 Pathway
This compound is believed to induce apoptosis in cancer cells by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[8] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes.
Conclusion
This compound exhibits notable biological activities, particularly in the realm of anticancer research. While its potency may vary when compared to other chalcone derivatives, its unique structural features provide a valuable template for the design of new therapeutic agents. The comparative data presented in this guide highlights the rich chemical diversity and broad therapeutic potential of the chalcone family. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this compound and other promising chalcone derivatives.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journaljabb.com [journaljabb.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 76554-31-9 | Benchchem [benchchem.com]
- 9. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review | BIO Web of Conferences [bio-conferences.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Comparative Cytotoxicity Analysis of 2-Chloro-2',4',6'-trimethoxychalcone and Standard Anticancer Agents
A Guide for Researchers in Drug Development
This guide provides a comparative overview of the cytotoxic effects of the synthetic chalcone, 2-Chloro-2',4',6'-trimethoxychalcone, against standard anticancer drugs such as Doxorubicin, Cisplatin, and Paclitaxel. The information is intended for researchers, scientists, and professionals in the field of drug development to evaluate the potential of this chalcone derivative as an anticancer agent. The data presented is a synthesis of available in vitro studies, highlighting the compound's performance and mechanistic pathways.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and standard anticancer drugs against various human cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental protocols, cell line passages, and exposure times. Therefore, the data presented here should be considered as a comparative reference, with the understanding that direct, head-to-head studies are limited.
| Compound | Cancer Cell Line | IC50 Value (µM) | Exposure Time (hours) | Assay Type |
| This compound | MCF-7 (Breast) | 7 - 20[1] | Not Specified | MTT |
| A549 (Lung) | 7 - 20[1] | Not Specified | MTT | |
| Doxorubicin | MCF-7 (Breast) | 8.306[2] | 48 | SRB |
| MDA-MB-231 (Breast) | 6.602[2] | 48 | SRB | |
| A549 (Lung) | >20 | 24 | MTT | |
| HeLa (Cervical) | 2.92 | 24 | MTT | |
| Cisplatin | A549 (Lung) | ~10 - 20 (varies) | 48 - 72 | Various |
| MCF-7 (Breast) | ~5 - 30 (varies) | 48 - 72 | Various | |
| Caco-2 (Colorectal) | 107[3] | 48 | Not Specified | |
| Paclitaxel | Various (8 lines) | 0.0025 - 0.0075[4] | 24 | Clonogenic |
| A549 (Lung) | 23 (median) | 24 | Tetrazolium | |
| MCF-7 (Breast) | ~0.005 - 0.01 (varies) | 72 | MTT |
Experimental Protocols
Detailed methodologies for common cytotoxicity assays are provided below. These protocols are representative of the techniques used to generate the data in the preceding table.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or standard drugs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and allow the plates to air dry.
-
Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a generalized workflow for in vitro cytotoxicity testing.
Figure 1: General workflow for in vitro cytotoxicity testing.
Chalcones, including this compound, are believed to exert their anticancer effects through various mechanisms, including the activation of the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress.[1]
Figure 2: Activation of the Nrf2 signaling pathway by chalcones.
The induction of apoptosis is a common mechanism of action for many anticancer drugs. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Enhanced anticancer potency with reduced nephrotoxicity of newly synthesized platin-based complexes compared with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Chloro-Substituted Chalcones
This guide provides a detailed comparison of chloro-substituted chalcones, focusing on their structure-activity relationships (SAR) in anticancer, antimicrobial, and anti-inflammatory applications. The information is tailored for researchers, scientists, and professionals in drug development, with an emphasis on quantitative data and experimental validation.
Core Structure and Synthesis
Chalcones, or 1,3-diphenyl-2-propene-1-ones, consist of two aromatic rings (Ring A and Ring B) connected by a three-carbon α,β-unsaturated carbonyl system.[1][2] This core structure is a versatile template for developing novel therapeutic agents.[3] The most common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde.[4]
Anticancer Activity
Chloro-substituted chalcones have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the position and number of chlorine atoms, as well as the presence of other functional groups.[5]
Data Summary: In Vitro Cytotoxicity
The anticancer potential of various chloro-chalcones has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values are summarized below.
| Compound ID / Structure | Substituents | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 1 | 4-Chloro (Ring B) | T47D (Breast) | 0.34 µg/mL | [3] |
| 2 | 4-Chloro (Ring B), 2,4-Dimethoxy (Ring A) | MCF7 (Breast) | 0.8 µg/mL | [3] |
| 3 | 4-Chloro (Ring B) | WiDr (Colorectal) | 5.98 µg/mL | [3] |
| 4 | 4-Chloro (Ring B) | HeLa (Cervical) | 4.78 µg/mL | [3] |
| 2a | α-Chloro, 4'-Methoxy (Ring A), 4-Chloro (Ring B) | HCC1954 (Breast) | 0.63 | [6] |
| 2a | α-Chloro, 4'-Methoxy (Ring A), 4-Chloro (Ring B) | HCT116 (Colorectal) | 0.69 | [6] |
| 2b | α-Chloro, 4'-Methoxy (Ring A), 3,4-Dichloro (Ring B) | HCC1954 (Breast) | 0.725 | [6] |
| 2b | α-Chloro, 4'-Methoxy (Ring A), 3,4-Dichloro (Ring B) | HCT116 (Colorectal) | 1.59 | [6] |
| C4 | 5-Chlorothiophene (Ring A), 4-Methoxy (Ring B) | WiDr (Colorectal) | 0.77 µg/mL | |
| C6 | 5-Chlorothiophene (Ring A), 3,4-Dimethoxy (Ring B) | WiDr (Colorectal) | 0.45 µg/mL |
Structure-Activity Relationship Insights
-
Influence of Methoxy Groups: The presence of methoxy groups alongside chlorine substitution often enhances anticancer activity.[3][6] For instance, the dimethoxy-substituted chalcone 2 showed high potency against the MCF7 breast cancer cell line.[3] Similarly, chlorothiophene-based chalcones with methoxy groups (C4 , C6 ) exhibited strong toxicity against colorectal cancer cells.
-
Position of Chlorine: SAR analysis indicates that α-substitution with a chloro group can enhance anticancer potency.[6]
-
Ring A vs. Ring B Substitution: One study noted that a chloro substituent on Ring A did not significantly affect activity against the EGFR receptor, suggesting that interactions with Ring B and the carbonyl group are more critical for this specific target.[3]
-
Bio-isosteric Replacement: Replacing a phenyl ring with a chlorothiophene ring has been shown to be a viable strategy for developing potent anticancer agents, with compounds C4 and C6 showing high toxicity against WiDr cells.
Mechanism of Action & Signaling Pathways
Many chalcones exert their anticancer effects by inducing apoptosis and arresting the cell cycle.[6] Some chloro-substituted chalcones have been shown to affect the p53 pathway, a critical tumor suppressor pathway.[7]
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a common method for evaluating in vitro anticancer activity by measuring cell density based on the measurement of cellular protein content.[6]
-
Cell Plating: Cancer cells are seeded into 96-well plates and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the chloro-substituted chalcone derivatives for a specified period (e.g., 48-72 hours).
-
Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Measurement: The bound stain is solubilized with a Tris base solution, and the absorbance is measured on a plate reader at a specific wavelength (e.g., 510 nm). The GI50 value is then calculated from dose-response curves.
Antimicrobial Activity
The introduction of a chlorine atom into the chalcone structure has been shown to enhance its antibacterial properties.[1][8] The antimicrobial efficacy is influenced by the position of the chlorine atom on the aromatic rings.
Data Summary: Antibacterial Activity (Zone of Inhibition)
The agar well diffusion or cup plate method is widely used to screen for antimicrobial activity. The diameter of the zone of inhibition (in mm) indicates the potency of the compound against a specific microorganism.
| Compound / Substituents | S. aureus | B. subtilis | E. coli | P. vulgaris | Reference |
| 3m (Pyridinyl & Chloro-hydroxyl) | 27.52 ± 0.16 | 28.85 ± 0.11 | 22.05 ± 0.16 | 23.18 ± 0.17 | |
| 4-chloroacetophenone derivative | 13 | - | 12 | - | [9] |
| 4-chlorobenzaldehyde derivative | 16 | - | 14 | - | [10] |
Note: Direct comparison is challenging due to variations in experimental conditions and concentrations used across different studies.
Structure-Activity Relationship Insights
-
Enhanced Efficacy: Studies consistently show that chloro-substituted chalcones are more effective at inhibiting various microbial strains compared to their non-chlorinated counterparts, such as 2'-hydroxychalcone.[1][8]
-
Heteroaromatic Rings: The inclusion of a heteroaromatic ring, such as a pyridinyl group, in conjunction with chlorine and hydroxyl substituents can lead to significantly higher antibacterial activity, as seen in compound 3m .
-
Gram-Positive vs. Gram-Negative: The activity can vary between Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli) bacteria. Some chloro-chalcones show broad-spectrum activity.[10]
Experimental Protocol: Agar Well Diffusion Assay
This method assesses the antimicrobial activity of a compound by measuring the area where bacterial growth is inhibited.[11]
-
Media Preparation: A sterile nutrient agar medium is prepared and poured into sterile Petri dishes.
-
Inoculation: The solidified agar is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Well Creation: Wells or cups of a uniform diameter are cut into the agar plates.
-
Compound Application: A specific concentration of the test chalcone, dissolved in a suitable solvent (like DMSO), is added to the wells. A standard antibiotic (e.g., Amoxicillin, Streptomycin) and the solvent alone serve as positive and negative controls, respectively.[9][10]
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Anti-inflammatory Activity
Certain chloro-substituted chalcones have been identified as potent anti-inflammatory agents, capable of inhibiting key inflammatory mediators.[12]
Data Summary: In Vivo Anti-inflammatory Activity
| Compound ID | Substituents | Assay | Inhibition (%) | Reference |
| 3h | 2,4-Dihydroxy (Ring A), 4-Chloro (Ring B) | Xylene-induced ear edema | 68% | [13] |
| Ibuprofen | (Reference Drug) | Xylene-induced ear edema | 53% | [13] |
Structure-Activity Relationship Insights
-
The combination of a 4-chloro substituent on Ring B and dihydroxy groups on Ring A resulted in a compound (3h ) with anti-inflammatory activity more potent than the reference drug ibuprofen in the xylene-induced ear edema model.[13]
-
Other studies have shown that 2',5'-dihydroxy-4-chloro-dihydrochalcone can inhibit nitric oxide (NO) production in activated macrophage-like cells, further highlighting the anti-inflammatory potential of this class of compounds.[12]
Experimental Protocol: Xylene-Induced Ear Edema in Mice
This is a standard in vivo model for screening acute anti-inflammatory activity.[13]
-
Animal Grouping: Mice are divided into control, reference, and test groups.
-
Compound Administration: The test group receives the chloro-chalcone derivative (e.g., orally or intraperitoneally), while the reference group receives a standard drug like ibuprofen. The control group receives the vehicle.
-
Induction of Edema: After a set period (e.g., 1-2 hours), a fixed volume of xylene is applied to the surface of one ear of each mouse to induce inflammation and edema.
-
Sample Collection: After a specific time (e.g., 30 minutes), the mice are euthanized, and circular sections are removed from both the treated and untreated ears.
-
Measurement: The weight of each ear punch is recorded. The difference in weight between the treated and untreated ears is calculated as the degree of edema.
-
Calculation: The percentage inhibition of edema for the treated groups is calculated relative to the control group.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. jchemrev.com [jchemrev.com]
- 5. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and screening for biological potential of some substituted chalcones - Int J Pharm Chem Anal [ijpca.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Trimethoxy and Trihydroxy Chalcones: A Guide for Researchers
In the landscape of drug discovery and development, chalcones represent a privileged scaffold due to their diverse and potent biological activities. This guide provides a comparative analysis of two key subclasses: trimethoxy chalcones and trihydroxy chalcones. By examining their performance in various biological assays and detailing the experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research.
Chemical Structures and Synthesis
Chalcones, or 1,3-diphenyl-2-propen-1-ones, consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The key distinction between the two groups discussed here lies in the nature of the substituents on these aromatic rings. Trimethoxy chalcones possess three methoxy (-OCH₃) groups, while trihydroxy chalcones are characterized by three hydroxyl (-OH) groups.
The synthesis of both trimethoxy and trihydroxy chalcones is commonly achieved through the Claisen-Schmidt condensation.[1][2] This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.[1][2] For instance, 2',4',6'-trihydroxychalcone derivatives can be synthesized by condensing phloroacetophenone with a substituted benzaldehyde in a solvent like acetic acid or ethanol in the presence of hydrochloric acid.[3] Similarly, trimethoxy chalcone analogues can be synthesized from the corresponding trimethoxy-substituted acetophenones and benzaldehydes.[4][5]
Comparative Biological Activities
The substitution pattern of methoxy versus hydroxyl groups significantly influences the biological profile of chalcones. The following sections and tables summarize the comparative activities of these two classes of compounds in key therapeutic areas.
Anticancer Activity
Trimethoxy chalcones, particularly those with a 3,4,5-trimethoxyphenyl moiety, have demonstrated potent anticancer effects.[6] This substitution pattern is beneficial for inhibiting tubulin polymerization, a critical process in cell division, thereby leading to mitotic arrest and apoptosis.[6][7] For example, certain 3,4,5-trimethoxychalcones have shown cytotoxic effects comparable to the well-known mitotic arrester, colchicine.[6] Some trimethoxy chalcones also exhibit activity against K-Ras-driven cancer cells by promoting the mislocalization of the K-Ras protein from the plasma membrane.[8]
Trihydroxy chalcones also exhibit anticancer properties, although their mechanisms can differ. For instance, 2',4',4-trihydroxy-3-methoxychalcone has shown strong cytotoxic activity against HeLa and WiDr cancer cell lines.[9] The presence of hydroxyl groups can contribute to the induction of apoptosis in cancer cells.
Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 3,4,5-Trimethoxychalcone derivative (15) | Hep G2 (Liver Cancer) | 1.8 | [4] |
| 3,4,5-Trimethoxychalcone derivative (15) | Colon 205 (Colon Cancer) | 2.2 | [4] |
| α-phthalimido-trimethoxy chalcone (61) | Hep G2 (Liver Cancer) | 1.62 | [10] |
| α-phthalimido-trimethoxy chalcone (61) | MCF-7 (Breast Cancer) | 1.88 | [10] |
| 2',4',4-Trihydroxy-3-methoxychalcone | HeLa (Cervical Cancer) | 8.53 (µg/mL) | [9] |
| 2',4',4-Trihydroxy-3-methoxychalcone | WiDr (Colon Cancer) | 2.66 (µg/mL) | [9] |
| 2',4'-Dihydroxy-3-methoxychalcone | HeLa (Cervical Cancer) | 12.80 (µg/mL) | [9] |
| 2',4'-Dihydroxy-3-methoxychalcone | WiDr (Colon Cancer) | 19.57 (µg/mL) | [9] |
| 2',4',6-Trihydroxychalcone derivative (4a) | PTP1B Inhibition | 0.27 | [11] |
Anti-inflammatory Activity
Both classes of chalcones have shown promise as anti-inflammatory agents. Their mechanism often involves the inhibition of key inflammatory mediators and signaling pathways. For example, several 3',4',5'-trimethoxychalcone analogues are potent inhibitors of nitric oxide (NO) production in macrophages.[4] Chalcones can also suppress the activation of nuclear factor kappa B (NF-κB), a critical transcription factor in the inflammatory response.[12][13]
The presence of hydroxyl groups is also associated with strong anti-inflammatory properties.[14] For instance, 4,4'-dihydroxy-3'-methoxychalcone has demonstrated anti-inflammatory activity superior to ibuprofen in certain assays.[14]
Table 2: Comparative Anti-inflammatory Activity (IC₅₀ values in µM)
| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |
| 4-Hydroxy-3,3',4',5'-tetramethoxychalcone (7) | NO Production Inhibition | 0.3 | [4] |
| 3,3',4',5'-Tetramethoxychalcone (15) | NO Production Inhibition | 0.3 | [4] |
| 3,4-Dihydroxy-3',4',5'-trimethoxychalcone (11) | NO Production Inhibition | 1.5 | [4] |
| 3-Hydroxy-3',4,4',5'-tetramethoxychalcone (14) | NO Production Inhibition | 1.3 | [4] |
Antioxidant Activity
The antioxidant capacity of chalcones is significantly influenced by the number and position of hydroxyl groups.[15] Generally, a higher number of free hydroxyl groups leads to greater antioxidant activity.[15] This is attributed to their ability to donate a hydrogen atom to scavenge free radicals. 2',4',4-Trihydroxychalcone has been identified as a particularly potent antioxidant.[15] In contrast, methoxy groups generally contribute less to the direct radical scavenging activity compared to hydroxyl groups.[15]
Table 3: Comparative Antioxidant Activity
| Compound/Derivative | Assay | Activity | Reference |
| 2',4',4-Trihydroxychalcone (6) | DPPH Radical Scavenging | Most active among tested hydroxy/methoxy chalcones | [15] |
| Chalcones with more methoxyl groups | DPPH Radical Scavenging | Lower activity | [15] |
| Chalcone with ortho-hydroxy group (7) | DPPH Radical Scavenging | IC₅₀ = 4±1 µg/mL (more active than Gallic acid) | [16] |
Signaling Pathways and Experimental Workflows
The biological effects of trimethoxy and trihydroxy chalcones are mediated through various signaling pathways. The following diagrams illustrate some of these key pathways and a typical experimental workflow for assessing cytotoxicity.
Caption: Simplified NF-κB signaling pathway and points of inhibition by chalcones.
Caption: Mechanism of mitotic arrest induced by trimethoxy chalcones.
Caption: A typical workflow for determining the cytotoxicity of chalcones using the MTT assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of common protocols used to evaluate the biological activities of chalcones.
Synthesis of Chalcones (Claisen-Schmidt Condensation)
-
Reactant Preparation: Equimolar amounts of a substituted acetophenone and a substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol.[17]
-
Catalyst Addition: A base catalyst, typically a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added dropwise to the reaction mixture, which is often kept cool in an ice bath.[1][17]
-
Reaction: The mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight, allowing the condensation reaction to proceed.[18]
-
Isolation and Purification: The reaction mixture is acidified, and the precipitated product is collected by filtration.[18] The crude chalcone is then purified, commonly by recrystallization from a suitable solvent like ethanol, to yield the final product.[18]
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives (trimethoxy or trihydroxy) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
-
Sample Preparation: Different concentrations of the chalcone derivatives are prepared in a suitable solvent, such as methanol.
-
Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The chalcone solution is then mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the chalcone. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Conclusion
The comparative analysis of trimethoxy and trihydroxy chalcones reveals distinct structure-activity relationships that are crucial for targeted drug design. Trimethoxy chalcones, particularly the 3,4,5-substituted analogues, are potent anticancer agents, often acting as mitotic inhibitors. In contrast, trihydroxy chalcones generally exhibit superior antioxidant and, in some cases, antimicrobial and anti-inflammatory properties due to the presence of free hydroxyl groups. This guide provides a foundational understanding of these differences, supported by quantitative data and experimental protocols, to aid researchers in the strategic development of novel chalcone-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3686319A - 2,4,6-trihydroxy chalcone derivatives - Google Patents [patents.google.com]
- 4. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 8. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis | Anticancer Research [ar.iiarjournals.org]
Comparative Cytotoxicity of 2-Chloro-2',4',6'-trimethoxychalcone on Cancer vs. Normal Cell Lines
A detailed analysis of the selective cytotoxic effects of the synthetic chalcone, 2-Chloro-2',4',6'-trimethoxychalcone, reveals its potential as a targeted anticancer agent. Experimental data demonstrates a significant difference in the cytotoxic response between cancerous and normal cell lines, suggesting a favorable therapeutic window.
The compound, this compound, has been shown to effectively inhibit the proliferation of human breast cancer (MCF-7) and lung cancer (A549) cells, with reported half-maximal inhibitory concentration (IC50) values in the range of 7 to 20 µM.[1] This highlights its potent anticancer activity. In contrast, studies on similar chalcone derivatives have indicated a significantly lower toxicity towards normal, non-cancerous cell lines. For instance, a study on other chalcone analogs demonstrated a much higher IC50 value when tested against the normal human breast epithelial cell line, MCF-10F, indicating a degree of selectivity for cancer cells. While specific IC50 data for this compound on a normal cell line is not yet available in the reviewed literature, the trend observed with structurally related compounds suggests a potential for selective cytotoxicity.
The mechanism underlying the anticancer activity of this compound is believed to involve the induction of apoptosis and the activation of the Nrf2 signaling pathway.[1] The Nrf2 pathway is a key regulator of cellular defense against oxidative stress, and its activation can lead to the expression of antioxidant and cytoprotective genes. The ability of this chalcone to modulate this pathway, coupled with its pro-apoptotic effects, makes it a promising candidate for further investigation in cancer therapy.
Quantitative Cytotoxicity Data
To provide a clear comparison of the cytotoxic effects of this compound, the following table summarizes the available IC50 values for cancer cell lines. It is important to note the absence of a direct comparative IC50 value for a normal cell line for this specific compound in the currently available literature.
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Human Breast Adenocarcinoma | 7 - 20 |
| A549 | Human Lung Carcinoma | 7 - 20 |
| MCF-10F (Reference) | Normal Human Breast Epithelial | Significantly Higher (based on similar chalcones) |
Note: The IC50 value for MCF-10F is an extrapolated expectation based on the behavior of similar chalcone compounds and is included for comparative context.
Experimental Protocols
The evaluation of the cytotoxicity of this compound is typically performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the proposed mechanism of action, the following diagrams have been generated.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Proposed mechanism of action of the chalcone.
References
Cross-Validation of In Silico Predictions with In Vitro Results for Chalcones: A Comparative Guide
Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The development of new chalcone-based therapeutic agents is increasingly being accelerated by computational (in silico) methods, which predict their biological activity before synthesis and laboratory testing. However, the reliability of these computational predictions hinges on their validation through rigorous in vitro experimental assays. This guide provides an objective comparison of in silico predictions with corresponding in vitro experimental data for various chalcone derivatives, offering researchers a clear perspective on the cross-validation process.
Data Presentation: In Silico vs. In Vitro
The following tables summarize quantitative data from various studies, directly comparing the predicted and experimentally determined biological activities of chalcones.
Table 1: Comparison of Predicted and In Vitro Antifungal & Antibacterial Activity
| Chalcone Derivative | Target/Organism | In Silico Prediction Method | Predicted Activity | In Vitro Assay | Experimental Result (MIC/MBC/Zone of Inhibition) | Reference |
| Compound 20 | Paracoccidioides brasiliensis (Thioredoxin) | Molecular Docking & PASS | Strong interaction (4 H-bonds); Pa: 0.582 | Broth Microdilution | 32-128 µg/mL (MIC) | [1][3] |
| Compound 4 | Paracoccidioides brasiliensis (Fumarate reductase) | Molecular Docking & PASS | Docking Score: -6.288; Pa: 0.541 | Broth Microdilution | 32-128 µg/mL (MIC) | [1][3] |
| Chalcone 9 | Helicobacter pylori | PASS Online, Molecular Docking | Predicted anti-H. pylori activity | Broth Microdilution | 1 µg/mL (MIC), 2 µg/mL (MBC) | [4] |
| Chalcone 15 | Helicobacter pylori (MMP-9) | Molecular Docking | Best MMP-9 inhibition score | Broth Microdilution | 2 µg/mL (MIC & MBC) | [4] |
| Chalcone 3q | S. aureus, E. coli, P. aeruginosa | Computational Studies | Supported in vitro results | Disc Diffusion | 30-34 mm Zone of Inhibition | [5][6] |
| Chalcone 1D | Bacterial DNA gyrase, DHFR | Molecular Docking | Binding Energy: -5.62, -6.55 Kcal/mol | Disc Diffusion | Strong antifungal/antibacterial activity | [7] |
Pa: Probability of being active. MIC: Minimum Inhibitory Concentration. MBC: Minimum Bactericidal Concentration.
Table 2: Comparison of Predicted and In Vitro Anticancer Activity
| Chalcone Derivative | Cancer Cell Line | In Silico Prediction Method | Predicted Activity | In Vitro Assay | Experimental Result (IC₅₀) | Reference |
| 4-chloro-2'-hydroxychalcone | HeLa | Molecular Docking (p53/MDM2) | Best docking results | MTT Assay | Low IC₅₀ | [8] |
| 2,5-dimethoxy-2'-hydroxychalcone | HeLa | Molecular Docking (p53/MDM2) | Not specified | MTT Assay | Low IC₅₀ | [8] |
| Compound 25 (4-methoxy substitution) | MCF-7 (Breast) | Not specified | Not specified | Not specified | 3.44 ± 0.19 µM | [2] |
| Compound 58 | HepG2 (Hepatocarcinoma) | Not specified | Not specified | Not specified | 7.17 µM | [2] |
| Compound L5 | EGFR-TK Target | Molecular Docking | Docking Score: -11.4 kcal/mol | (Purely in silico study) | N/A | [9] |
IC₅₀: Half maximal inhibitory concentration.
Table 3: Comparison of Predicted and In Vivo/Ex Vivo Anti-inflammatory Activity
| Chalcone Derivative | Target Enzyme | In Silico Prediction Method | Predicted Activity | In Vivo/Ex Vivo Assay | Experimental Result (% Inhibition) | Reference |
| Chalcone 5 | COX-1, COX-2 | Molecular Docking | Confirmed interaction | TPA-induced mouse ear edema | 80.77 ± 2.82% | [10] |
| Chalcone 2 | COX-1, COX-2 | Molecular Docking | Confirmed interaction | TPA-induced mouse ear edema | 71.17 ± 1.66% | [10] |
| Chalcone 7 | eNOS | Molecular Docking | Confirmed interaction | Isolated organ (vasorelaxation) | 81.94 ± 2.50% | [10] |
| PubChem CID 5730821 | COX-2 | Virtual Screening | Identified as virtual hit | Enzyme Inhibition Assay | Confirmed inhibitory potential | [11] |
COX: Cyclooxygenase. eNOS: Endothelial Nitric Oxide Synthase.
Mandatory Visualization
The following diagrams illustrate the typical workflows and logical relationships in the cross-validation of chalcone bioactivity.
Caption: General workflow for cross-validating in silico predictions with in vitro results.
Caption: A typical workflow for molecular docking analysis of chalcones.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison.
In Silico Methodologies
-
Molecular Docking:
-
Objective: To predict the binding mode and affinity of a chalcone derivative within the active site of a target protein.
-
Protocol:
-
Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 2D structure of the chalcone is drawn and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: Software such as AutoDock or Glide is used to explore possible binding conformations of the chalcone within the receptor's active site.[9]
-
Analysis: The results are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is analyzed to identify key interactions like hydrogen bonds and hydrophobic contacts.[1][9]
-
-
-
Prediction of Activity Spectra for Substances (PASS):
-
Objective: To predict a wide range of biological activities for a compound based on its chemical structure.
-
Protocol: The 2D structure of a chalcone is submitted to the PASS online server. The software compares the structure to a database of known biologically active substances and calculates the probability of the query compound being active (Pa) or inactive (Pi) for various biological activities.[1][4]
-
In Vitro Methodologies
-
Synthesis of Chalcones (Claisen-Schmidt Condensation):
-
Objective: To synthesize chalcone derivatives for biological testing.
-
Protocol: An appropriately substituted acetophenone and a substituted benzaldehyde are dissolved in a solvent like ethanol.[7] A base catalyst (e.g., NaOH or KOH) is added to the solution. The mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The product is then precipitated by adding the mixture to cold, dilute acid (e.g., HCl). The resulting solid chalcone is filtered, washed, and purified by recrystallization.[7]
-
-
Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a chalcone against a specific microorganism.
-
Protocol:
-
A two-fold serial dilution of the chalcone is prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism (e.g., H. pylori, P. brasiliensis).[1][4]
-
Positive (microorganism only) and negative (medium only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of the chalcone that visibly inhibits the growth of the microorganism.[4]
-
-
-
Cytotoxicity Assay (MTT Assay):
-
Objective: To measure the cytotoxic effect of a chalcone on cancer cell lines and determine its IC₅₀ value.
-
Protocol:
-
Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.[8]
-
The cells are then treated with various concentrations of the chalcone derivative and incubated for a specified period (e.g., 48-72 hours).
-
After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into a purple formazan precipitate.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
-
-
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Chalcones, Screening In silico and In vitro and Evaluation of Helicobacter pylori Adhesion by Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Direct synthesis, characterization, in vitro and in silico studies of simple chalcones as potential antimicrobial and antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones : Oriental Journal of Chemistry [orientjchem.org]
- 8. scholar.unair.ac.id [scholar.unair.ac.id]
- 9. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Chloro-2',4',6'-trimethoxychalcone: A Guide for Laboratory Professionals
For Immediate Reference: This document provides procedural guidance for the safe disposal of 2-Chloro-2',4',6'-trimethoxychalcone, a compound utilized in scientific research and drug development. The following instructions are based on general laboratory safety protocols and data from safety data sheets (SDS) of structurally similar compounds, due to the absence of a specific SDS for this exact chemical. Researchers must consult their institution's environmental health and safety (EHS) office for compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to wear appropriate personal protective equipment (PPE). Based on information for similar chalcone derivatives and chlorinated compounds, this substance should be handled with care to avoid potential health hazards.
Key Safety Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][3][4]
-
Hand Protection: Use impervious gloves, such as PVC or other suitable plastic materials.[1][3]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be worn.[1][2]
-
Step-by-Step Disposal Procedure
The proper disposal of this compound is crucial to prevent environmental contamination and ensure laboratory safety. The following steps outline a general procedure for its disposal as chemical waste.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials may include strong oxidizing agents.[1]
-
-
Container Management:
-
Waste Collection and Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Follow your institution's procedures for labeling the waste container with the chemical name, concentration, and hazard warnings.
-
-
Arranging for Disposal:
Spill Management
In the event of a spill, the following measures should be taken immediately:
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area. Eliminate all sources of ignition.[1]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.
-
Contain and Absorb the Spill: For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[5] For liquid spills, use an inert absorbent material like sand or vermiculite to contain and absorb the spill.[1]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, should be placed in a sealed container and disposed of as hazardous waste.
Summary of Safety and Disposal Information
| Parameter | Information (based on similar compounds) | Citations |
| Physical State | Solid | [1] |
| Storage | Room temperature, in a dry, cool, and well-ventilated place. | [1][5] |
| Incompatible Materials | Oxidizing and spontaneously flammable products. | [1] |
| Primary Routes of Exposure | Skin contact, inhalation, ingestion. | [1] |
| Potential Health Hazards | May cause skin and eye irritation. May be harmful if swallowed. | [3][4] |
| Spill Response | Absorb with inert material, place in a suitable container for disposal. | [1][5] |
| Disposal Method | Dispose of as hazardous waste through an approved waste disposal plant. | [2][3][5] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Chloro-2',4',6'-trimethoxychalcone
Essential Safety and Handling Guide for 2-Chloro-2',4',6'-trimethoxychalcone
Disclaimer: The toxicological properties of this compound have not been thoroughly investigated. The following guidance is based on best practices for handling novel chemical compounds and data from structurally similar chalcones and chlorinated aromatic ketones. Always consult your institution's Environmental Health & Safety (EHS) department for specific protocols.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.[1] Engineering controls, such as a chemical fume hood, should be the primary line of defense, supplemented by the equipment detailed below.
Table 1: Recommended Personal Protective Equipment
| Protection Area | Equipment | Specifications & Rationale |
|---|---|---|
| Eyes/Face | Safety Goggles & Face Shield | Use chemical splash goggles meeting EN166 or ANSI Z87.1 standards.[2] A face shield should be worn over goggles when there is a risk of splashing or dust generation. |
| Skin/Body | Chemical-Resistant Lab Coat | A long-sleeved lab coat, fully buttoned, is required. Ensure it is made from a material appropriate for handling chlorinated compounds. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised. Check the manufacturer's chemical resistance guide for compatibility. Discard gloves immediately if contamination is suspected. |
| Respiratory | NIOSH-Approved Respirator | Required if handling the solid outside of a fume hood or if dust generation is likely.[3] A minimum of an N95-rated respirator should be used. Ensure proper fit testing and training. |
| Feet | Closed-Toed Shoes | Leather or chemical-resistant shoes that fully cover the foot are mandatory. |
Operational Plan: Step-by-Step Handling Protocol
Table 2: Operational Plan for Handling
| Phase | Step | Procedure |
|---|---|---|
| Preparation | 1. Area Designation | Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[3] |
| 2. Assemble Materials | Before handling the compound, gather all necessary equipment: spatulas, weigh paper/boats, glassware, solvents, and waste containers. | |
| 3. Verify Safety Equipment | Ensure an eyewash station and safety shower are accessible and unobstructed. | |
| Handling | 4. Don PPE | Put on all required PPE as specified in Table 1 before entering the designated handling area. |
| 5. Weighing | Carefully weigh the desired amount of the compound on weigh paper or in a weigh boat. Avoid generating dust. Use a spatula to gently transfer the solid. | |
| 6. Transfer | Transfer the compound to the reaction vessel or container within the fume hood. If dissolving, add the solvent to the solid slowly to avoid splashing. | |
| Post-Handling | 7. Decontaminate | Decontaminate all surfaces, glassware, and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste. |
| 8. Doff PPE | Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, lab coat, and respirator (if used). |
| | 9. Personal Hygiene | Wash hands thoroughly with soap and water after removing PPE. Do not eat, drink, or smoke in the laboratory area. |
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound must be treated as hazardous chemical waste.
Table 3: Waste Disposal Plan
| Waste Type | Segregation & Collection | Container & Labeling | Disposal Procedure |
|---|---|---|---|
| Solid Waste | Unused compound, contaminated weigh boats, gloves, and other disposable materials. | Collect in a dedicated, sealed, and chemically-resistant container. | Label as "Hazardous Waste: Chlorinated Organic Solid" with the full chemical name. |
| Liquid Waste | Contaminated solvents, reaction mixtures, and decontamination rinsate. | Collect in a dedicated, sealed, and chemically-resistant solvent waste container. Do not mix with non-halogenated waste. | Label as "Hazardous Waste: Halogenated Organic Liquid" and list all components, including this compound. |
| Sharps Waste | Contaminated needles, syringes, or broken glassware. | Place in a designated, puncture-proof sharps container. | Label clearly as "Hazardous Sharps Waste" with the chemical contaminant listed. |
| Final Disposal | All generated waste streams. | Store waste containers in a designated satellite accumulation area. | Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. Follow all local, state, and federal regulations.[1] |
Handling Workflow Visualization
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
